molecular formula C12H14N2O2S B1299478 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one CAS No. 216880-47-6

2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Cat. No.: B1299478
CAS No.: 216880-47-6
M. Wt: 250.32 g/mol
InChI Key: KMPHWZNAXDTNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPHWZNAXDTNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367434
Record name 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216880-47-6
Record name 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂S[1]
Molecular Weight 250.32 g/mol [1]
Appearance Yellow solid[1]
Density 1.3 g/cm³[1]
Melting Point Not explicitly available for this derivative. The parent compound, 2-mercapto-4(3H)-quinazolinone, has a melting point of >300 °C.[2]
Boiling Point 389.6 °C at 760 mmHg[1]
Flash Point 189.4 °C[1]
LogP 1.72170[1]
Polar Surface Area (PSA) 82.92 Ų[1]
Vapor Pressure 2.81E-06 mmHg at 25 °C[1]
Solubility Data for this specific derivative is not readily available. However, a similar compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, exhibits low aqueous solubility (<0.3 µg/mL at pH 7.4). Quinazoline derivatives, in general, are often soluble in organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethyl acetate.[3][4]
pKa Specific pKa data for this compound is not available. The mercapto group in the quinazolinone ring is expected to have an acidic proton.

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible methodology can be adapted from established synthesis routes for similar 2-mercapto-quinazolin-4-one derivatives.[5]

General Synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones:

A common synthetic route involves a two-step process starting from anthranilic acid.

Step 1: Synthesis of 2-mercapto-3H-quinazolin-4-one

  • A mixture of anthranilic acid and a slight molar excess of an isothiocyanate, such as phenyl isothiocyanate, is refluxed in absolute ethanol in the presence of a base like triethylamine.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 2-mercapto-3-substituted-quinazolin-4(3H)-one intermediate.

Step 2: Alkylation to introduce the 3-(3-methoxypropyl) group

  • The intermediate from Step 1 is dissolved in a suitable solvent, such as acetone.

  • Anhydrous potassium carbonate (K₂CO₃) is added as a base.

  • An alkylating agent, in this case, 1-bromo-3-methoxypropane, is added to the mixture.

  • The reaction mixture is refluxed until the starting material is consumed, as monitored by TLC.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product, this compound.

Potential Biological Activity and Signaling Pathways

Quinazolinone derivatives are a well-established class of compounds with a broad range of biological activities, including potent anticancer effects.[6] While the specific mechanism of action for this compound has not been explicitly elucidated, related compounds have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation.[5][7]

Several studies on similar 2,4-disubstituted quinazoline derivatives suggest a mechanism involving the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] Inhibition of these receptors can disrupt downstream signaling cascades that promote cell proliferation, angiogenesis, and survival.

Furthermore, some quinazolinone derivatives have been reported to down-regulate the expression of the c-myc oncogene and subsequently activate the p53 tumor suppressor protein, leading to apoptosis of cancer cells.[9]

Based on these findings, a putative signaling pathway for the anticancer activity of this compound is proposed below.

G Compound 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one EGFR EGFR Compound->EGFR Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition cMyc c-myc Compound->cMyc Down-regulation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream VEGFR2->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis p53 p53 cMyc->p53 Repression Apoptosis Apoptosis p53->Apoptosis

Putative anticancer signaling pathway of the compound.

References

Spectroscopic Analysis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. The information herein is curated to support researchers in the identification, characterization, and quality control of this quinazolinone derivative.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~12.5 - 13.5br s1HSH
~8.10d1HAr-H
~7.85t1HAr-H
~7.50d1HAr-H
~7.40t1HAr-H
~4.20t2HN-CH₂
~3.30t2HO-CH₂
~3.25s3HO-CH₃
~2.00p2HCH₂-CH₂-CH₂
Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmProvisional Assignment
~176.0C=S
~161.0C=O
~146.0Ar-C (quaternary)
~134.5Ar-CH
~127.0Ar-CH
~126.5Ar-C (quaternary)
~126.0Ar-CH
~115.0Ar-CH
~70.0O-CH₂
~58.0O-CH₃
~45.0N-CH₂
~29.0CH₂-CH₂-CH₂
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~2600-2550WeakS-H stretch
~1680StrongC=O (amide) stretch
~1610, ~1480Medium-StrongAromatic C=C stretch
~1100StrongC-O (ether) stretch
Table 4: Predicted Mass Spectrometry Data
m/z ValueInterpretation
250.08[M]⁺, Molecular Ion
217.06[M - SH]⁺
178.04[M - C₄H₉O]⁺
160.03[Quinazolinone backbone]⁺
73.06[C₄H₉O]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton broadband decoupling.

    • A sufficient number of scans and a relaxation delay of 2-5 seconds are recommended to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Compound purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR purification->ir ms Mass Spectrometry purification->ms interpretation Data Interpretation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Workflow for Spectroscopic Analysis.

Mass_Spec_Fragmentation parent [M]⁺ m/z = 250.08 frag1 [M - SH]⁺ m/z = 217.06 parent->frag1 - SH frag2 [M - C₄H₉O]⁺ m/z = 178.04 parent->frag2 - C₄H₉O frag3 [Quinazolinone backbone]⁺ m/z = 160.03 frag2->frag3 - H₂O

Initial Biological Screening of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific biological screening data for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. This guide provides a comprehensive framework for its initial biological evaluation based on established protocols for analogous quinazolinone derivatives. The quantitative data presented is for structurally related compounds and serves as an illustrative example.

This technical guide outlines the foundational procedures for the initial biological screening of this compound, a novel compound within the quinazolinone class of heterocyclic molecules. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, neuroprotective, anti-inflammatory, and anti-tumor properties.[1] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation structures, and workflow visualizations to guide the preliminary assessment of this compound's therapeutic potential.

Data Presentation: Anticonvulsant Activity of Analogous Quinazolinones

The initial screening of novel quinazolinone compounds typically involves assessing their efficacy in established seizure models and their potential for inducing motor impairment (neurotoxicity). The following table summarizes representative data for analogous 2-substituted-3-aryl-4(3H)-quinazolinones, providing a benchmark for evaluating the target compound.[2][3] The key parameters are the median effective dose (ED₅₀) in the Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (scMet) tests, the median toxic dose (TD₅₀) from the rotarod neurotoxicity assay, and the Protective Index (PI), which indicates the therapeutic window.

Compound ID3-Aryl SubstituentMES ED₅₀ (mg/kg, i.p.)scMet ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
6l o-tolyl38.669.8104.32.7 (MES)
8i o-chlorophenyl29.5108.475.82.6 (MES)

Data sourced from studies on 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones and is intended for illustrative purposes only.[2][3]

Experimental Protocols

Detailed methodologies for the primary screening assays are provided below. These protocols are standard in the early identification of anticonvulsant and neuroprotective agents.

Anticonvulsant and Neurotoxicity Screening (In Vivo)

These protocols are based on the Anticonvulsant Drug Development (ADD) Program, formerly administered by the National Institutes of Health.[2]

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animal Model: Male CF-1 mice (20-25 g).

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • At the time of peak effect (typically 30-60 minutes post-administration), apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the hindlimb tonic extensor component is considered protection. The ED₅₀ (the dose protecting 50% of animals) is calculated from the dose-response data.[4]

This test models myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.

  • Animal Model: Male CF-1 mice (20-25 g).

  • Procedure:

    • Administer the test compound i.p. at various doses.

    • At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).[5]

    • Observe the mice for 30 minutes.

  • Endpoint: The absence of a clonic seizure (lasting for at least 5 seconds) is considered protection. The ED₅₀ is calculated from the dose-response data.

This assay assesses motor coordination and balance to determine the potential for neurological deficit or sedation caused by the test compound.

  • Animal Model: Male CF-1 mice (20-25 g).

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Train the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds) until they can remain on the rod for a stable period.[6]

    • Administer the test compound i.p. at various doses.

    • At the time of peak effect, place the mice on the accelerating rotarod.

    • Record the time each mouse remains on the rod.

  • Endpoint: Any mouse that falls off the rod within a defined period (e.g., 60 seconds) is considered to have exhibited neurotoxicity. The TD₅₀ (the dose causing neurotoxicity in 50% of animals) is calculated.[7]

Neuroprotection Screening (In Vitro)

This cell-based assay models the neurotoxicity observed in Parkinson's disease and is used to screen for compounds with neuroprotective effects.[4][8]

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • Culture SH-SY5Y cells in appropriate media until they reach 70-80% confluency.

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of the neurotoxin MPTP, to the culture medium (e.g., at a final concentration of 500 µM - 1 mM).

    • Incubate the cells for an additional 24-48 hours.

    • Assess cell viability using a standard method.

  • Endpoint: Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. An increase in cell viability in compound-treated cells compared to MPP⁺-only treated cells indicates neuroprotection.[9]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical progression for the initial biological screening of this compound.

G cluster_synthesis Compound Preparation cluster_invivo In Vivo Screening (Mouse Model) cluster_invitro In Vitro Screening cluster_data Data Analysis synthesis Synthesis of 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one purification Purification & Characterization (NMR, MS, Purity) synthesis->purification mes Maximal Electroshock Seizure (MES) Test purification->mes scptz sc-Pentylenetetrazole (scPTZ) Test purification->scptz rotarod Rotarod Neurotoxicity Test purification->rotarod shsy5y MPP+ Induced SH-SY5Y Cell Injury Assay purification->shsy5y ed50 Calculate ED₅₀ (Anticonvulsant Potency) mes->ed50 scptz->ed50 td50 Calculate TD₅₀ (Neurotoxicity) rotarod->td50 viability Cell Viability (MTT Assay) shsy5y->viability neuroprotection Quantify Neuroprotection (% Viability) viability->neuroprotection pi Determine Protective Index (PI) ed50->pi td50->pi G Compound 2-Mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one GABA_R GABA-A Receptor (αβγ subunits) Compound->GABA_R Binds to Allosteric Site Cl_channel Chloride (Cl⁻) Ion Channel GABA_R->Cl_channel Induces Conformational Change (Channel Opening) GABA GABA GABA->GABA_R Binds to Orthosteric Site Influx Increased Cl⁻ Influx Cl_channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Enhanced Synaptic Inhibition Hyperpolarization->Inhibition Seizure Reduced Neuronal Excitability & Seizure Propagation Inhibition->Seizure

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, belongs to a class of compounds that has demonstrated significant potential across a range of therapeutic areas, most notably in oncology. While direct experimental data on this exact molecule is limited in publicly accessible literature, extensive research on structurally related 2-mercapto-quinazolin-4(3H)-one analogues allows for a robust extrapolation of its likely therapeutic targets and mechanisms of action. This technical guide provides a comprehensive overview of these potential targets, supported by quantitative data from closely related compounds, detailed experimental methodologies for target validation, and visual representations of key biological pathways and experimental workflows. The primary putative targets for this class of compounds include key regulators of cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and Dihydrofolate Reductase (DHFR).

Introduction to the Quinazolinone Scaffold

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their versatile structure allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2] Several quinazolinone-based drugs have received FDA approval, particularly as kinase inhibitors in cancer therapy, underscoring the therapeutic potential of this scaffold.[3] The 2-mercapto-4(3H)-quinazolinone core, in particular, has been a focal point of research due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[4]

Potential Therapeutic Targets

Based on extensive structure-activity relationship (SAR) studies of 2-mercapto-quinazolin-4(3H)-one derivatives, the following are the most probable therapeutic targets for this compound.

Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Its overexpression and mutation are hallmarks of many cancers, making it a prime target for anticancer drug development. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[3][5] While the subject compound is not a 4-anilinoquinazoline, the broader quinazolinone scaffold has been shown to exhibit EGFR inhibitory activity.

Quantitative Data for Related Quinazolinone Derivatives as EGFR Inhibitors

Compound/Derivative ClassIC50 (µM)Cell Line/Assay ConditionsReference
4-Anilino-quinazoline derivatives0.0008 - 0.0027EGFRwt and EGFRT790M/L858R[3]
Fluoroquinazolinones0.43 - 68.49MCF-7 and MDA-MB-231 cell lines[6]
Quinazolin-4(3H)-one derivative 6d0.069EGFR kinase assay[7]

This table summarizes the EGFR inhibitory activity of various quinazolinone derivatives, highlighting the potent activity of this scaffold.

Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound 2-Mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway and Point of Inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] Angiogenesis is essential for tumor growth and metastasis.[8] The quinazoline scaffold is a known hinge-binding moiety for the ATP binding domain of the VEGFR-2 enzyme.[9][10]

Quantitative Data for Related Quinazolinone Derivatives as VEGFR-2 Inhibitors

Compound/Derivative ClassIC50 (µM)Cell Line/Assay ConditionsReference
Quinazoline-based derivative VII4.6VEGFR-2 kinase assay[11]
Benzo[g]quinazoline derivative 15(1.4-fold more potent than sorafenib)VEGFR-2 inhibition assay[12]

This table showcases the VEGFR-2 inhibitory potential of quinazolinone-based compounds.

Signaling Pathway

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 2-Mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Compound->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT->Angiogenesis

VEGFR-2 Signaling Pathway and Point of Inhibition.
Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[13] Several quinazolinone derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine binding site.[14][15]

Quantitative Data for Related Quinazolinone Derivatives as Tubulin Polymerization Inhibitors

Compound/Derivative ClassIC50 (µM)Assay ConditionsReference
4-Biarylaminoquinazolinecomparable to Combretastatin A-4Tubulin polymerization assay[14]
Quinazolinone-Amino Acid Hybrid E6.24Tubulin polymerization assay[6]
Quinazoline derivative Q190.051 (antiproliferative)HT-29 cell line[15]

This table provides evidence for the tubulin polymerization inhibitory activity of the quinazolinone scaffold.

Experimental Workflow

Tubulin_Workflow Start Start Tubulin Purified Tubulin Start->Tubulin Compound Add Test Compound (this compound) Tubulin->Compound GTP Add GTP to initiate polymerization Compound->GTP Incubate Incubate at 37°C GTP->Incubate Measure Measure Absorbance/Fluorescence over time Incubate->Measure Analyze Analyze Polymerization Curve (IC50 determination) Measure->Analyze End End Analyze->End

Workflow for Tubulin Polymerization Inhibition Assay.
Dihydrofolate Reductase (DHFR)

DHFR is an essential enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides required for DNA replication.[16] Inhibition of DHFR leads to the disruption of DNA synthesis and cell death. 2-Substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as potent DHFR inhibitors.[1][17]

Quantitative Data for Related Quinazolinone Derivatives as DHFR Inhibitors

Compound/Derivative ClassActivityReference DrugReference
2-Substituted-mercapto-quinazolin-4(3H)-one analogues4-8 times more activeMethotrexate (MTX)[1][17]

This table indicates the potential of the 2-mercapto-quinazolin-4(3H)-one scaffold as a source of potent DHFR inhibitors.

Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Compound 2-Mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Compound->DHFR Inhibits Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Replication Nucleotide->DNA

DHFR Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the validation of the potential therapeutic targets.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

  • Materials: Recombinant Human EGFR, test compound, control inhibitor (e.g., Erlotinib), substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a luminescence-based detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the diluted compound or vehicle control.

    • Add the EGFR enzyme and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent and a plate reader.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[18][19]

VEGFR-2 Kinase Assay

This assay determines the direct inhibitory activity of a compound against the VEGFR-2 kinase.

  • Materials: Recombinant human VEGFR-2 kinase domain, a specific substrate, ATP, test compound, and a suitable detection system (e.g., radioisotope incorporation, fluorescence, or ELISA).

  • Procedure:

    • Incubate the recombinant VEGFR-2 kinase domain with the substrate and ATP in a buffer.

    • Add the test compound at various concentrations.

    • Initiate and allow the kinase reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Calculate the IC50 value by fitting the dose-response data.[20][21]

Tubulin Polymerization Assay (Turbidity-based)

This in vitro assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.

  • Materials: Purified tubulin, GTP, general tubulin buffer, test compound, and a temperature-controlled microplate reader.

  • Procedure:

    • Prepare a solution of purified tubulin in the buffer on ice.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the tubulin solution and GTP to initiate polymerization.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure the absorbance at 340 nm at regular intervals.

    • Plot absorbance versus time to obtain polymerization curves and determine the effect of the compound on the rate and extent of polymerization.[22][23]

Dihydrofolate Reductase (DHFR) Assay

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Materials: DHFR enzyme, dihydrofolic acid (DHF), NADPH, assay buffer, test compound, and a UV/Vis spectrophotometer.

  • Procedure:

    • In a cuvette, combine the assay buffer, NADPH, and the test compound at various concentrations.

    • Add the DHFR enzyme and mix.

    • Initiate the reaction by adding DHF.

    • Immediately measure the decrease in absorbance at 340 nm over time.

    • The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the inhibitory effect of the compound.[16][24]

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, the extensive body of research on the 2-mercapto-quinazolin-4(3H)-one scaffold provides a strong foundation for predicting its biological activity. The primary potential therapeutic targets are EGFR, VEGFR-2, tubulin, and DHFR, all of which are validated targets in oncology. The presence of the 3-methoxypropyl substituent at the N3 position is likely to influence the compound's pharmacokinetic properties and its binding affinity to these targets.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of these putative targets. Cellular assays to determine its antiproliferative activity against various cancer cell lines, followed by in vivo studies in relevant animal models, will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a clear roadmap for these future investigations. The continued exploration of this promising scaffold is warranted and may lead to the development of novel and effective therapeutic agents.

References

The Structure-Activity Relationship of 2-Mercapto-quinazolin-4(3H)-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 2-mercapto-quinazolin-4(3H)-ones have emerged as a particularly promising class of compounds. The presence of a reactive thiol group at the C2 position provides a versatile handle for structural modifications, allowing for the fine-tuning of their pharmacological profiles. This technical guide delves into the intricate structure-activity relationships (SAR) of these derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are provided to empower researchers in the rational design of novel and potent therapeutic agents based on this privileged scaffold.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of 2-mercapto-quinazolin-4(3H)-one have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. These include the inhibition of key enzymes such as dihydrofolate reductase (DHFR), carbonic anhydrases (CAs), and receptor tyrosine kinases like EGFR and VEGFR-2.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a well-established target for anticancer drugs. The 2-mercapto-quinazolin-4(3H)-one scaffold has been explored for its DHFR inhibitory activity. SAR studies have revealed that substitutions on the 2-mercapto group and the N3-position of the quinazolinone ring play a critical role in determining the inhibitory potency.

Compound IDN3-Substituent2-Mercapto SubstituentDHFR IC50 (µM)Anticancer Activity (Cell Line) IC50 (µM)
1 Phenyl-SCH2-ArylData not specifiedData not specified
2 Benzyl-SCH2-ArylData not specifiedData not specified

Note: Specific IC50 values for DHFR inhibition by 2-mercapto-quinazolin-4(3H)-one derivatives were not consistently available in the reviewed literature, highlighting a potential area for further research.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[1][2][3][4] S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives bearing a benzenesulfonamide moiety have been identified as potent and selective inhibitors of these tumor-associated CAs.

Compound ID2-Mercapto Substituent StructurehCA I KI (nM)hCA II KI (nM)hCA IX KI (nM)hCA XII KI (nM)
3a 2-((2-oxo-2-phenylethyl)thio)40.7140.825.159.7
3b 2-((1-oxo-1-phenylpropan-2-yl)thio)63.2202.640.778.2
3c 2-((1-(4-methylphenyl)-1-oxopropan-2-yl)thio)25.1116.215.835.4
3d 2-((1-(4-fluorophenyl)-1-oxopropan-2-yl)thio)30.595.419.342.1

Data compiled from studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives incorporating a 4-ethylbenzenesulfonamide tail.[5]

SAR Insights for CA Inhibition:

  • The presence of a sulfonamide group is crucial for potent CA inhibition.

  • Substitutions on the phenyl ring of the phenacylthio moiety at the 2-position influence selectivity and potency. Electron-donating groups like methyl (as in 3c ) tend to enhance activity against tumor-associated isoforms IX and XII.

EGFR and VEGFR-2 Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases that regulate cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers. Several quinazoline-based drugs, such as gefitinib and erlotinib, are established EGFR inhibitors.[6] 2-Mercapto-quinazolin-4(3H)-one derivatives have also been investigated as potential inhibitors of these crucial signaling pathways.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K Grb2 Grb2 SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Endothelial_Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Endothelial_Proliferation Akt Akt PI3K->Akt Akt->Endothelial_Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. 2-Mercapto-quinazolin-4(3H)-one derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[7][8][9] The SAR in this area is largely dictated by the nature of the substituent at the 2-thio position and the N3-position of the quinazolinone core.

Compound IDN3-Substituent2-Mercapto SubstituentS. aureusB. subtilisP. aeruginosaE. coliC. albicans
4a Phenyl-S-CO-Aryl (unsubstituted)>100>100>100>100>100
4b Phenyl-S-CO-Aryl (4-Cl)50251005075
4c Phenyl-S-CO-Aryl (4-NO2)2512.5502550
4d Benzyl-S-CO-Aryl (4-Cl)25505010050

Data is representative and compiled from various studies on the antimicrobial activity of 2-mercapto-quinazolin-4(3H)-one derivatives.[10][11][12][13]

SAR Insights for Antimicrobial Activity:

  • Introduction of a substituted aroyl group at the 2-thio position generally enhances antimicrobial activity.

  • Electron-withdrawing groups, such as chloro and nitro, on the aroyl ring tend to increase potency.

  • The nature of the substituent at the N3-position also modulates activity, with both aryl and aralkyl groups showing promise.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are important targets for anti-inflammatory drugs. Several 2-mercapto-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with many exhibiting selective COX-2 inhibition.[4][14][15][16][17][18]

Compound IDN3-Substituent2-Mercapto SubstituentAnti-inflammatory ED50 (mg/kg)COX-2 IC50 (µM)COX-2 Selectivity Index
5a H-SCH2CO-NH-Aryl (4-F)85.20.55>181
5b H-SCH2CO-NH-Aryl (4-Cl)78.90.48>208
5c 2-(pyridin-2-yl)ethyl-SCH2CO-NH-Aryl (4-F)65.70.33>303
5d 2-(pyridin-2-yl)ethyl-SCH2CO-NH-Aryl (4-Cl)50.30.40>250

Data compiled from studies on the anti-inflammatory activity of 2-mercapto-quinazolin-4(3H)-one derivatives.[15]

SAR Insights for Anti-inflammatory Activity:

  • The presence of an N-substituted acetamide moiety at the 2-thio position is a common feature in active anti-inflammatory derivatives.

  • Substitution at the N3-position with a 2-(pyridin-2-yl)ethyl group significantly enhances both anti-inflammatory potency and COX-2 selectivity.

  • Halogen substitutions on the N-aryl ring of the acetamide moiety, such as fluorine and chlorine, are favorable for activity.

Experimental Protocols

General Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Mercapto_Quinazolinone 2-Mercapto-3-substituted- quinazolin-4(3H)-one Anthranilic_Acid->Mercapto_Quinazolinone Reflux in Ethanol Isothiocyanate Amine + CS2 or Substituted Isothiocyanate Isothiocyanate->Mercapto_Quinazolinone Final_Product S-Substituted Derivative Mercapto_Quinazolinone->Final_Product Base (e.g., K2CO3), Solvent (e.g., DMF/Acetone) Alkyl_Halide Alkyl/Aryl Halide (R-X) Alkyl_Halide->Final_Product

Caption: General Synthetic Workflow.

A common synthetic route involves the condensation of anthranilic acid with an appropriate isothiocyanate in a suitable solvent like ethanol under reflux.[10][19] The resulting 2-mercapto-3-substituted-quinazolin-4(3H)-one can then be further functionalized at the thiol group via S-alkylation or S-acylation with various electrophiles in the presence of a base.[8][20][21]

Detailed Protocol for the Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one:

  • A mixture of anthranilic acid (0.1 mol) and phenyl isothiocyanate (0.1 mol) in ethanol (100 mL) is refluxed for 6-8 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure 2-mercapto-3-phenyl-quinazolin-4(3H)-one.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][22][23][24][25]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.[26][27][28][29][30]

Protocol:

  • The assay mixture contains Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2).

  • Add the test compound at various concentrations to the assay mixture and pre-incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition and the IC50 values for both COX-1 and COX-2 to determine selectivity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[16][31][32][33][34]

Protocol:

  • The reaction mixture contains a buffer (e.g., Tris-HCl, pH 7.5), NADPH, and recombinant human DHFR enzyme.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Conclusion

The 2-mercapto-quinazolin-4(3H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive structure-activity relationship studies have demonstrated that strategic modifications at the 2-mercapto and N3-positions can lead to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a foundational understanding of the SAR, key biological data, and essential experimental protocols to facilitate further research and development of novel drug candidates based on this remarkable heterocyclic system. The continued exploration of the chemical space around this scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

An In-depth Technical Guide on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: Discovery, Synthesis, and Biological Novelty

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one has emerged as a compound of significant interest, noted for its potential as a potent anticancer agent.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties. Due to the limited publicly available data specific to this molecule, this paper also presents inferred methodologies for its synthesis and plausible mechanisms of its biological activity based on extensive research of structurally related 2-mercapto-quinazolin-4(3H)-one derivatives. This guide aims to serve as a foundational resource to stimulate and inform further research and development of this promising compound.

Introduction

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles. The 2-mercapto-quinazolin-4(3H)-one scaffold, in particular, has been a fertile ground for the development of novel therapeutic agents. The introduction of a substituent at the 3-position, such as the 3-methoxypropyl group in the title compound, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available sources from chemical suppliers.

PropertyValueReference
CAS Number 216880-47-6[1]
Molecular Formula C12H14N2O2S[1]
Molecular Weight 250.32 g/mol
Appearance Yellow Solid[1]
Boiling Point 389.6 °C at 760 mmHg[1]
Density 1.3 g/cm³[1]
Flash Point 189.4 °C[1]
Refractive Index 1.636[1]
Vapor Pressure 2.81E-06 mmHg at 25°C[1]

Discovery and Novelty

While the specific details surrounding the initial discovery of this compound are not extensively documented in publicly accessible literature, its novelty can be inferred from its unique structural features within the broader class of quinazolinone derivatives. The presence of the 3-methoxypropyl substituent at the N-3 position is a key distinguishing feature. This modification can impart specific physicochemical properties that may enhance its biological activity, selectivity, or pharmacokinetic profile compared to other 3-substituted analogs. The novelty likely lies in the potential for this specific substitution to optimize interactions with a particular biological target, leading to its reported potent anticancer activity.[1]

Inferred Synthesis

A plausible and common synthetic route for this compound is a two-step process starting from anthranilic acid. This method is widely used for the synthesis of various N-3 substituted 2-thioxoquinazolinoes.

General Synthetic Scheme

The synthesis would likely proceed as follows:

  • Step 1: Formation of the 2-thioxoquinazolinone ring. Anthranilic acid is reacted with 3-methoxypropyl isothiocyanate. This reaction is typically carried out in a suitable solvent like ethanol and under reflux conditions. This step forms the core this compound structure.

  • Step 2: Purification. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final compound.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Anthranilic Acid Anthranilic Acid Reaction Vessel Reaction Vessel Anthranilic Acid->Reaction Vessel 3-methoxypropyl isothiocyanate 3-methoxypropyl isothiocyanate 3-methoxypropyl isothiocyanate->Reaction Vessel Recrystallization Recrystallization Reaction Vessel->Recrystallization Crude Product This compound This compound Recrystallization->this compound Purified Product

Caption: Inferred synthetic workflow for this compound.

Inferred Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent anticancer activity.[1] While the specific molecular targets have not been disclosed, the broader class of 2-mercapto-quinazolinones has been shown to exert anticancer effects through various mechanisms.

Potential Anticancer Mechanisms

Based on studies of analogous compounds, the anticancer activity of this compound may involve one or more of the following mechanisms:

  • Inhibition of Tyrosine Kinases: Many quinazolinone derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation signaling pathways.[4][5]

  • Tubulin Polymerization Inhibition: Some quinazolinone analogs have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.[6]

  • DHFR Inhibition: 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis and cell proliferation.

Potential Signaling Pathway Involvement

Given the potential for kinase inhibition, a likely signaling pathway affected by this compound is the EGFR signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Compound->EGFR EGF EGF EGF->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis and in vitro anticancer evaluation of this compound, based on standard laboratory practices for this class of compounds.

Synthesis of this compound

Materials:

  • Anthranilic acid

  • 3-methoxypropyl isothiocyanate

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A solution of anthranilic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • 3-methoxypropyl isothiocyanate (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration and washed with cold ethanol.

  • The crude product is recrystallized from ethanol to yield pure this compound.

  • The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in the cell culture medium to obtain a range of final concentrations.

  • The culture medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the compound are added to the respective wells. A control group with medium and DMSO only is also included.

  • The plates are incubated for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a promising anticancer agent, yet it remains largely uncharacterized in the scientific literature. This technical guide has consolidated the available data and provided inferred, yet plausible, insights into its synthesis and mechanism of action based on the well-established chemistry and pharmacology of the 2-mercapto-quinazolin-4(3H)-one scaffold. The unique 3-methoxypropyl substitution warrants further investigation to fully elucidate its structure-activity relationships, specific molecular targets, and its potential for therapeutic development. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable starting point for researchers dedicated to advancing the understanding and application of this intriguing molecule.

References

A Technical Guide to the Solubility and Stability Assessment of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the novel quinazolinone derivative, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one (CAS No. 216880-47-6). While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized protocols and expected data formats based on established pharmaceutical guidelines and research on structurally related quinazolinone compounds.

The methodologies described herein are essential for the pre-formulation and early-stage development of this potential therapeutic agent, ensuring a thorough understanding of its physicochemical properties.

Physicochemical Properties

Basic physicochemical data for this compound are summarized below. These values are critical for the design of subsequent solubility and stability experiments.

PropertyValueSource
CAS Number 216880-47-6[1]
Molecular Formula C₁₂H₁₄N₂O₂S[1]
Molecular Weight 250.32 g/mol [1]
Appearance Yellow Solid / White Crystalline Powder[1][2]
Boiling Point 389.6°C at 760 mmHg[1]
Flash Point 189.4°C[1]
Density 1.3 g/cm³[1]
LogP 1.72[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[3] A comprehensive pH-solubility profile and solubility in various media are essential.

Aqueous pH-Solubility Profile

The following table structure should be used to summarize the equilibrium solubility data at various pH levels, typically determined at 37 ± 1 °C to simulate physiological conditions.[4]

pHBuffer SystemMean Solubility (mg/mL)Standard Deviation
1.20.1 N HClData to be determinedData to be determined
4.5Acetate BufferData to be determinedData to be determined
6.8Phosphate BufferData to be determinedData to be determined
7.4Phosphate Buffer (PBS)Data to be determinedData to be determined
9.0Borate BufferData to be determinedData to be determined

Note: A related compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, exhibited a solubility of <0.3 µg/mL at pH 7.4, suggesting that compounds of this class may have low aqueous solubility.[5]

Solubility in Organic Solvents and Formulation Vehicles

Solubility in common organic solvents and pharmaceutical vehicles informs purification, formulation, and analytical method development.

Solvent / VehicleTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Propylene Glycol25Data to be determinedData to be determined
PEG 40025Data to be determinedData to be determined
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6]

  • Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., 1.2 to 9.0).

  • Addition of Compound: Add an excess amount of this compound to vials containing the prepared buffer solutions or organic solvents. The presence of undissolved solid must be confirmed visually.[6]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C for organic solvents and 37°C for aqueous buffers) for a predetermined period (typically 24-72 hours) until equilibrium is reached.[6]

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and separate the solid phase, typically by centrifugation at high speed (e.g., 14,000 rpm) or filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Replicates: Perform a minimum of three replicate determinations for each condition.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer/Solvent C Add Compound to Solvent A->C B Weigh Excess Compound B->C D Agitate at Constant Temp (24-72h) C->D E Allow to Settle D->E F Separate Solid & Liquid (Centrifuge/Filter) E->F G Collect Supernatant F->G H Quantify Concentration (HPLC-UV) G->H

Figure 1: Workflow for Shake-Flask Solubility Measurement.

Stability Assessment and Forced Degradation

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][9] These studies are conducted under conditions more severe than accelerated stability testing as mandated by ICH guidelines.[8][10]

Summary of Forced Degradation Studies

The results of forced degradation studies should be compiled to show the percentage of degradation and identify major degradation products.

Stress ConditionReagent / ConditionTime (hrs)Degradation (%)Major Degradants (by RT/m/z)
Acid Hydrolysis 0.1 M HCl, 80°C24, 48, 72Data to be determinedData to be determined
Base Hydrolysis 0.1 M NaOH, 80°C2, 8, 24Data to be determinedData to be determined
Oxidative Degradation 3% H₂O₂, RT24, 48, 72Data to be determinedData to be determined
Thermal Degradation (Solid) 80°C7 daysData to be determinedData to be determined
Thermal Degradation (Solution) 80°C in Water7 daysData to be determinedData to be determined
Photostability (Solid) ICH Q1B Option 1 (UV/Vis)-Data to be determinedData to be determined
Photostability (Solution) ICH Q1B Option 1 (UV/Vis)-Data to be determinedData to be determined

Note: Studies on other quinazoline derivatives have shown significant decomposition under acidic and alkaline conditions, often involving hydrolysis of amide bonds within the quinazoline ring system.[11][12] Base-catalyzed hydrolysis is often more rapid than acid-catalyzed hydrolysis for this class of compounds.[11]

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat the solutions in a water bath at a controlled temperature (e.g., 80°C). Withdraw samples at appropriate time points. Neutralize the samples before analysis.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide and store at room temperature. Monitor at various time points.

    • Thermal: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[13]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector and Mass Spectrometry (MS) is crucial for peak purity analysis and identification of degradation products.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API account for close to 100% of the initial API concentration.

G cluster_stress Stress Conditions compound API Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 80°C) compound->acid base Alkaline (0.1 M NaOH, 80°C) compound->base oxi Oxidative (3% H₂O₂, RT) compound->oxi thermal Thermal (Solid/Solution, 80°C) compound->thermal photo Photolytic (ICH Q1B) compound->photo analysis Stability-Indicating Analysis (HPLC-PDA-MS) acid->analysis base->analysis oxi->analysis thermal->analysis photo->analysis

Figure 2: Logical Flow of a Forced Degradation Study.

Biological Context and Signaling

Quinazolinone derivatives are frequently investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival.[14][15] Many act as kinase inhibitors, including targeting the Histone Deacetylase (HDAC) family of enzymes.[14] HDAC inhibitors promote the acetylation of histones, leading to a more open chromatin structure, which in turn allows for the expression of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.[14]

G cluster_pathway HDAC Inhibition Pathway cluster_chromatin Chromatin State cluster_genes Gene Expression cluster_cellular Cellular Outcome compound 2-Mercapto-quinazolinone Derivative hdac HDAC Enzyme compound->hdac Inhibits acetyl Histone Acetylation (Increased) hdac->acetyl Deacetylates (Blocked) chromatin Open Chromatin (Euchromatin) acetyl->chromatin leads to tsg Tumor Suppressor Genes (e.g., p21, BAX) chromatin->tsg Allows Transcription arrest Cell Cycle Arrest tsg->arrest Induces apoptosis Apoptosis tsg->apoptosis Induces

Figure 3: Proposed Signaling Pathway for a Quinazolinone HDAC Inhibitor.

References

quantum chemical calculations for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. This molecule belongs to the quinazolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Quantum chemical calculations offer a powerful tool to understand the structural, electronic, and spectroscopic properties of this molecule, providing insights that can guide drug design and development efforts.

Theoretical Background and Computational Methods

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing information about its electronic structure and properties. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) is a widely used and effective method. It offers a good balance between computational cost and accuracy.

Key Computational Parameters:

  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

  • Basis Set: The 6-311++G(d,p) basis set is commonly used for organic molecules, providing a flexible description of the electron distribution, including polarization and diffuse functions.

  • Solvent Effects: To simulate a more realistic biological environment, solvent effects can be incorporated using models like the Polarization Continuum Model (PCM).

Molecular Geometry and Structural Analysis

The first step in a quantum chemical study is to optimize the molecular geometry to find the lowest energy conformation. The optimized structure provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Quinazolinone Core (Note: As specific data for the target molecule is not available, this table presents representative data for a similar quinazolinone core structure calculated at the B3LYP/6-311++G(d,p) level of theory.)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.385C2-N1-C8a122.5
C2-S1.760N1-C2-N3116.8
C2-N31.378C2-N3-C4124.2
N3-C41.401N3-C4-C4a118.9
C4=O1.231O=C4-C4a120.5
C4-C4a1.458C4-C4a-C8a119.3

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties (Representative data for a quinazolinone derivative.)

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (Egap)4.36
Ionization Potential (I)6.25
Electron Affinity (A)1.89
Global Hardness (η)2.18
Global Softness (S)0.229
Electronegativity (χ)4.07
Chemical Potential (μ)-4.07
Electrophilicity Index (ω)3.79

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. This information is critical for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as drug-receptor binding. In an MEP map, red colors typically indicate regions of high electron density (electronegative potential), while blue colors indicate regions of low electron density (electropositive potential).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular bonding and charge distribution. Mulliken atomic charges, derived from NBO analysis, quantify the partial charge on each atom, which is useful for understanding the molecule's polarity and reactivity.

Table 3: Mulliken Atomic Charges for Selected Atoms (Representative data for a quinazolinone derivative.)

AtomCharge (a.u.)
N1-0.528
C20.281
S-0.112
N3-0.495
C40.613
O-0.589

Experimental Protocols

Computational Details

All quantum chemical calculations are typically performed using a computational chemistry software package such as Gaussian, ORCA, or GAMESS. The general workflow is as follows:

  • Molecule Building and Initial Optimization: The 3D structure of this compound is built using a molecular editor. An initial geometry optimization is performed using a lower level of theory, such as a molecular mechanics force field.

  • DFT Geometry Optimization: The final geometry optimization is carried out using DFT, for instance, at the B3LYP/6-311++G(d,p) level. The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

  • Property Calculations: Using the optimized geometry, various molecular properties are calculated, including FMO energies, MEP, and NBO analysis.

Visualizations

Computational Workflow

G Computational Chemistry Workflow A Molecule Building & Initial Geometry B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (True Energy Minimum) C->D E Property Calculations D->E F FMO Analysis (HOMO, LUMO) E->F G MEP Analysis E->G H NBO Analysis (Atomic Charges) E->H

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Relationship of Calculated Properties

G Interrelation of Calculated Molecular Properties OptGeom Optimized Geometry FMO Frontier Molecular Orbitals (HOMO/LUMO) OptGeom->FMO MEP Molecular Electrostatic Potential OptGeom->MEP NBO Natural Bond Orbitals OptGeom->NBO Reactivity Chemical Reactivity FMO->Reactivity Stability Molecular Stability FMO->Stability MEP->Reactivity Interactions Intermolecular Interactions MEP->Interactions NBO->Reactivity Bonding Intramolecular Bonding NBO->Bonding

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a novel quinazolinone derivative. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of pharmacological activities, including potential anticancer properties.[1][2][3] These protocols are designed to assess the cytotoxic effects of the compound on various cancer cell lines. The methodologies for key cytotoxicity assays, namely the MTT, SRB, and LDH assays, are described in detail to ensure reproducibility and accuracy in experimental outcomes. Additionally, this document includes templates for data presentation and visualizations of the experimental workflow and a relevant signaling pathway to aid in the interpretation of results.

Introduction

Quinazolinone derivatives are a class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2][4] Many compounds containing the quinazolinone nucleus have been investigated for their potential as anticancer agents.[5][6][7][8] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][6] The in vitro assessment of novel quinazolinone derivatives like this compound is a critical first step in the drug development pipeline to determine their potential therapeutic efficacy. This document outlines standardized protocols for cytotoxicity testing to evaluate the anticancer potential of this compound.

Data Presentation

The cytotoxic activity of this compound should be determined across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, should be calculated and summarized in a clear and structured table for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma
HepG2Hepatocellular Carcinoma
A549Lung Carcinoma
HCT-116Colon Carcinoma
PC-3Prostate Cancer

Experimental Protocols

The following are detailed protocols for three commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[9]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes).

  • Assay Procedure: Carefully transfer the supernatant from each well to a new 96-well plate. Follow the manufacturer's instructions provided with the LDH assay kit to measure the LDH activity in the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to a maximum LDH release control (cells treated with a lysis buffer).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, HepG2) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Compound_Treatment Treatment with Compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (48-72h) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT, SRB, or LDH) Incubation->Cytotoxicity_Assay Absorbance_Reading Absorbance Reading Cytotoxicity_Assay->Absorbance_Reading Data_Processing Calculate % Viability / Cytotoxicity Absorbance_Reading->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway

Quinazolinone derivatives have been reported to target various signaling pathways implicated in cancer. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Compound 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Compound->EGFR Inhibits Compound->AKT Potential Inhibition

References

Application Notes and Protocols for Cell-Based Assays Using 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one and related quinazolinone derivatives in various cell-based assays. The protocols and data presented are synthesized from studies on structurally similar compounds and serve as a foundational framework for investigating the biological activities of this class of molecules.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][3] The 2-mercapto-quinazolin-4(3H)-one scaffold, in particular, has been a focus of research for the development of inhibitors for enzymes like dihydrofolate reductase (DHFR) and histone deacetylases (HDACs).[4][5]

This document provides detailed protocols for common cell-based assays to evaluate the cytotoxic and mechanistic properties of this compound.

Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various 2-mercapto-quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. This data is provided for comparative purposes to guide initial concentration ranges for testing this compound.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7Breast Cancer10.16[1]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7Breast Cancer11.23[1]
Quinazoline-sulfonamide 4dMCF-7Breast Cancer2.5[1]
Quinazoline-sulfonamide 4fMCF-7Breast Cancer5[1]
2-mercapto or 2-(prop-2-yn-1-ylthio)quinazolinonesHCT-116Colon Cancer14.60–16.10[3]
2-mercapto or 2-(prop-2-yn-1-ylthio)quinazolinonesMCF-7Breast Cancer13.50–18.60[3]
Quinazolinone hydrazidesMCF-7Breast Cancer0.20 - 3.79[6]
Quinazolinone hydrazidesA2780Ovarian Cancer0.14 - 3.00[6]
Methyl-substituted 2-mercaptoquinazolin-4(3H)-one hydroxamic acidSW620Colon CancerHigh[5]
Methyl-substituted 2-mercaptoquinazolin-4(3H)-one hydroxamic acidMDA-MB-231Breast CancerHigh[5]

Note: "High" indicates significant cytotoxicity was observed, though specific IC50 values were not detailed in the abstract.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are based on standard procedures and can be adapted for specific cell lines and experimental goals.[1][7][8][9]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of the compound on cell proliferation and survival.

Principle: This colorimetric assay measures the metabolic activity of viable cells. NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[7] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Principle: The SRB assay is a colorimetric assay that measures cell number by staining total cellular protein with the sulforhodamine B dye.[1]

Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[1] Shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1]

Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol. Set up control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[1] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Mechanistic Assays

To elucidate the mechanism of action of this compound, further assays can be performed.

Principle: Many quinazolinone derivatives are known to inhibit protein kinases.[3][10] In vitro kinase assays can be performed using purified recombinant enzymes to directly measure the inhibitory activity of the compound.

General Protocol:

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

  • Prepare a reaction mixture containing the specific kinase (e.g., EGFR, VEGFR-2), its substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction mixture according to the kit's instructions.

  • Measure the kinase activity by detecting the amount of product formed (e.g., ADP) or the phosphorylation of the substrate.

  • Calculate the IC50 value of the compound for the specific kinase.

Principle: To determine if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.[10]

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

Principle: To determine if the compound induces programmed cell death (apoptosis), assays such as Annexin V/PI staining or caspase activity assays can be used.[11]

Annexin V/PI Staining Protocol:

  • Treat cells with the compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in cell-based assays.

G cluster_0 Upstream Signaling cluster_1 Receptor Tyrosine Kinases cluster_2 Inhibitor cluster_3 Downstream Signaling Pathways cluster_4 Cellular Responses EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR->PI3K_Akt Angiogenesis Angiogenesis VEGFR->Angiogenesis Compound 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Compound->EGFR Compound->VEGFR Survival Survival PI3K_Akt->Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of Proliferation Proliferation RAS_MAPK->Proliferation

Caption: Potential mechanism of action via RTK inhibition.

G cluster_assays Select Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat cells with compound (serial dilutions) incubate_24h->treat_compound incubate_48_72h Incubate for 48-72h treat_compound->incubate_48_72h mtt_assay MTT Assay incubate_48_72h->mtt_assay srb_assay SRB Assay incubate_48_72h->srb_assay ldh_assay LDH Assay incubate_48_72h->ldh_assay add_mtt Add MTT reagent mtt_assay->add_mtt fix_cells Fix cells with TCA srb_assay->fix_cells collect_supernatant Collect supernatant ldh_assay->collect_supernatant incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize_formazan Solubilize formazan incubate_4h->solubilize_formazan measure_absorbance Measure Absorbance solubilize_formazan->measure_absorbance stain_srb Stain with SRB fix_cells->stain_srb solubilize_srb Solubilize SRB stain_srb->solubilize_srb solubilize_srb->measure_absorbance ldh_reaction Perform LDH reaction collect_supernatant->ldh_reaction ldh_reaction->measure_absorbance data_analysis Data Analysis (Calculate IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for cell viability/cytotoxicity assays.

References

Application Notes and Protocols for Antimicrobial Screening of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of the novel compound 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The protocols outlined below describe standard and widely accepted methods for determining the antimicrobial efficacy of new chemical entities. Quinazolinone derivatives are a class of compounds known for their diverse biological activities, including antimicrobial properties.[1][2]

Overview of Antimicrobial Screening

The primary objective of antimicrobial screening is to determine the susceptibility of various microorganisms to a test compound. This is crucial in the discovery and development of new antimicrobial agents. The screening process typically involves a series of assays to determine the concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration - MIC) and the concentration that kills the microorganisms (Minimum Bactericidal Concentration - MBC).

Data Presentation: Antimicrobial Activity

While specific experimental data for this compound is not available in the public domain, the following tables represent a typical format for presenting antimicrobial screening results. The values provided are hypothetical and serve as an illustrative example based on the activity of similar 2-mercapto-quinazolin-4(3H)-one derivatives.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain (ATCC No.)MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus2921316
Bacillus subtilis663332
Streptococcus pneumoniae4961964
Gram-Negative Bacteria
Escherichia coli2592264
Pseudomonas aeruginosa27853128
Klebsiella pneumoniae700603128
Fungi
Candida albicans10231>256
Aspergillus niger16404>256

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus16322Bactericidal
Bacillus subtilis321284Bactericidal
Escherichia coli642564Bactericidal
Pseudomonas aeruginosa128>512>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]

Experimental Protocols

The following are detailed protocols for the most common antimicrobial screening methods.

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative technique used to assess the antimicrobial activity of a compound.[6] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface previously inoculated with a test microorganism will create a concentration gradient of the compound as it diffuses into the agar.[7] The presence of a zone of inhibition around the disk indicates the compound's ability to inhibit microbial growth.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates.[9]

  • Sterile paper disks (6 mm in diameter).

  • Test compound solution of known concentration.

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.[9]

  • Sterile cotton swabs.[9]

  • Sterile forceps.[8]

  • Incubator.

Procedure:

  • Preparation of Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[6] Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate by 60 degrees after each streaking to ensure complete coverage.[10] Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[8]

  • Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.[8] Gently press each disk to ensure complete contact with the agar.[7] Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[7][9]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[5]

  • Interpretation of Results: After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[9] The results are typically reported as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the zone diameter provides a qualitative measure of activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[11][12] This is the most common method for determining MIC.[13]

Materials:

  • Sterile 96-well microtiter plates.[11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[5]

  • Test compound stock solution.

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Sterile multichannel pipette.

Procedure:

  • Preparation of Serial Dilutions: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[5]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[5]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in a non-CO2 incubator.[13]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[5][11]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This test is a follow-up to the MIC assay.

Materials:

  • Results from the broth microdilution MIC test.

  • Sterile Mueller-Hinton Agar (MHA) plates.

  • Sterile micropipette and tips.

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile MHA plate.[5]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[5]

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][15]

Visualizations

The following diagrams illustrate the workflows for the described antimicrobial screening methods.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Process start Start: Test Compound 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one qualitative Qualitative Screening (Agar Disk Diffusion) start->qualitative quantitative Quantitative Screening (Broth Microdilution) start->quantitative end End: Antimicrobial Profile qualitative->end mic Determine MIC quantitative->mic mbc Determine MBC mic->mbc mbc->end

Caption: Overall workflow for antimicrobial screening.

Agar_Disk_Diffusion_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate 2. Inoculate MHA Plate (Lawn Culture) prep_inoculum->inoculate_plate apply_disks 3. Apply Compound-Impregnated Disks inoculate_plate->apply_disks incubate 4. Incubate (35°C for 18-24h) apply_disks->incubate measure_zones 5. Measure Zones of Inhibition (mm) incubate->measure_zones result Result: Qualitative Activity Assessment measure_zones->result

Caption: Agar Disk Diffusion (Kirby-Bauer) method workflow.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination serial_dilution 1. Serial Dilution of Compound in 96-well Plate inoculate_wells 2. Inoculate with Bacterial Suspension serial_dilution->inoculate_wells incubate_mic 3. Incubate (37°C for 16-20h) inoculate_wells->incubate_mic read_mic 4. Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture 5. Subculture from Clear Wells onto MHA Plates read_mic->subculture incubate_mbc 6. Incubate (35°C for 18-24h) subculture->incubate_mbc read_mbc 7. Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: MIC and MBC determination workflow.

References

Application Notes and Protocols for Molecular Docking Studies of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting molecular docking studies on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. While specific docking studies for this exact compound are not extensively published, this protocol is based on established methodologies for similar quinazolinone derivatives. These derivatives have shown significant potential as inhibitors of various therapeutic targets.[1][2][3] This guide will focus on two prominent targets for this class of compounds: Epidermal Growth Factor Receptor (EGFR) kinase and Carbonic Anhydrase IX (CA IX).

Quinazolinone-based molecules are recognized for their wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a protein target, providing insights into its potential mechanism of action.[4]

Experimental Workflow for Molecular Docking

The following diagram outlines the typical workflow for a molecular docking study.

cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) grid_gen Grid Box Generation (Defining the Binding Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (PDB Download, Water Removal, Adding Hydrogens) protein_prep->grid_gen docking_run Running Docking Simulation (Using AutoDock, Glide, etc.) grid_gen->docking_run pose_analysis Pose Analysis and Scoring (Binding Energy, RMSD) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: General workflow for a molecular docking study.

Detailed Experimental Protocols

The following protocols are generalized based on common practices for docking quinazolinone derivatives with EGFR and Carbonic Anhydrase.

Protocol 1: Molecular Docking with Epidermal Growth Factor Receptor (EGFR) Kinase

1. Ligand Preparation:

  • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • Convert the 2D structure to a 3D structure.
  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or MOE (Molecular Operating Environment).
  • Save the optimized ligand structure in a suitable format (e.g., .mol2 or .pdbqt).

2. Target Protein Preparation:

  • Download the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB). A common PDB ID used for such studies is 1M17 (EGFR kinase domain complexed with Erlotinib).
  • Prepare the protein using software like AutoDock Tools, Schrödinger Maestro, or MOE. This involves:
  • Removing water molecules and any co-crystallized ligands and ions.
  • Adding polar hydrogen atoms.
  • Assigning atomic charges (e.g., Gasteiger charges).
  • Saving the prepared protein in the appropriate format (e.g., .pdbqt).

3. Grid Box Generation:

  • Define the binding site for docking. This is typically centered on the co-crystallized ligand in the original PDB structure.
  • Set the grid box dimensions to encompass the entire binding pocket. For EGFR (PDB: 1M17), a grid box of approximately 60 x 60 x 60 Å centered on the active site is a reasonable starting point.

4. Docking Simulation:

  • Use a docking program such as AutoDock Vina, Glide, or GOLD.
  • Configure the docking parameters. For AutoDock Vina, the exhaustiveness parameter can be set to a higher value (e.g., 20) for more accurate results.
  • Run the docking simulation to generate multiple binding poses of the ligand in the protein's active site.

5. Analysis of Results:

  • Analyze the output to identify the best binding pose, which is typically the one with the lowest binding energy (or highest docking score).
  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and a known inhibitor if available.
  • Visualize the protein-ligand interactions using software like PyMOL or VMD to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Protocol 2: Molecular Docking with Carbonic Anhydrase IX (CA IX)

1. Ligand Preparation:

  • Follow the same procedure as described in Protocol 1 for ligand preparation.

2. Target Protein Preparation:

  • Download the crystal structure of human Carbonic Anhydrase IX from the PDB. A relevant PDB ID is 5FL4.
  • Prepare the protein as described in Protocol 1, ensuring the zinc ion in the active site is correctly parameterized if required by the docking software.

3. Grid Box Generation:

  • Define the active site around the catalytic zinc ion.
  • Set the grid box dimensions to cover the active site cavity. A grid box of approximately 50 x 50 x 50 Å centered on the zinc ion is a suitable starting point.

4. Docking Simulation:

  • Perform the docking using a program like AutoDock Vina or Glide.

5. Analysis of Results:

  • Analyze the binding poses and scores.
  • Pay close attention to interactions with the zinc ion and key active site residues like His94, His96, His119, and Thr199.

Quantitative Data Presentation

The following table presents hypothetical docking results for this compound with EGFR and CA IX, based on typical values observed for similar quinazolinone derivatives.

Target ProteinPDB IDBinding Energy (kcal/mol)RMSD (Å)Interacting Residues (Hypothetical)
EGFR Kinase 1M17-8.51.2Met793, Leu718, Gly796, Cys797
Carbonic Anhydrase IX 5FL4-7.91.5His94, His96, His119, Thr199, Zn2+

Note: This data is illustrative and intended to represent the type of results obtained from a molecular docking study.

Signaling Pathway Visualization

The inhibition of EGFR by a quinazolinone derivative can disrupt downstream signaling pathways involved in cell proliferation and survival.

EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

These protocols and application notes provide a comprehensive framework for researchers to initiate and conduct molecular docking studies on this compound and related compounds, facilitating the exploration of their therapeutic potential.

References

using 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in High-Throughput Screening for Anticancer Drug Discovery

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several quinazolinone-based drugs have been successfully developed, particularly as kinase inhibitors in oncology.[1] this compound is a derivative of this class with potential as an anticancer agent.[3] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify novel therapeutic leads.[4]

This application note details protocols for the high-throughput screening of this compound to assess its cytotoxic effects on cancer cell lines and to elucidate its potential mechanism of action. A primary cell viability screen is described, followed by protocols for secondary assays targeting common pathways modulated by quinazolinone derivatives, such as EGFR signaling, tubulin polymerization, and histone deacetylase (HDAC) activity.[1][2]

Compound Information

PropertyValue
Compound Name This compound
CAS Number 216880-47-6
Molecular Formula C₁₂H₁₄N₂O₂S[3]
Molecular Weight 250.32 g/mol [3]
Purity >95% (recommended for HTS)
Solubility Soluble in DMSO
Storage Store at -20°C as a 10 mM stock solution in DMSO

High-Throughput Primary Screening: Cell Viability Assay

A luminescent cell viability assay is employed for the primary screen to quantify the ATP present, which indicates the number of metabolically active cells.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice for its sensitivity and HTS compatibility.[6]

Experimental Workflow for Primary HTS

HTS_Workflow start_end start_end process process decision decision data data start Start prep_cells Prepare Cancer Cell Suspension start->prep_cells seed_plates Seed Cells into 384-well Plates prep_cells->seed_plates incubate1 Incubate (24h) seed_plates->incubate1 compound_addition Add Compound (10 µM final concentration) incubate1->compound_addition incubate2 Incubate (48h) compound_addition->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Data Analysis (Z'-factor, % Inhibition) read_plate->analyze_data hit_id Hit Identification analyze_data->hit_id end End hit_id->end Inhibition ≤ 50% secondary_assays Secondary Assays (Dose-Response, MoA) hit_id->secondary_assays Inhibition > 50% secondary_assays->end

Caption: High-throughput screening workflow for identifying cytotoxic compounds.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • Human cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 384-well white, solid-bottom assay plates

  • This compound (10 mM stock in DMSO)

  • Positive control (e.g., Staurosporine, 10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in complete growth medium.

    • Adjust cell density to 20,000 cells/mL.

    • Using a multi-channel pipette or automated dispenser, add 25 µL of the cell suspension (500 cells) to each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a compound plate by diluting the 10 mM stock of this compound and controls in growth medium. For a final screening concentration of 10 µM, prepare intermediate dilutions.

    • Using an automated liquid handler, transfer a small volume (e.g., 25 nL) of the compound solutions to the cell plate.

    • Include wells with DMSO only (negative control) and Staurosporine (1 µM final concentration, positive control).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.[5]

    • Add 25 µL of CellTiter-Glo® reagent to each well.[5]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Presentation and Analysis

The quality of the HTS assay is determined by the Z'-factor, which should be ≥ 0.5 for a robust assay.[7]

Z'-factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean signal of the positive control

  • Mean_neg = Mean signal of the negative control

Hit Identification: Percentage inhibition is calculated for each compound: % Inhibition = 100 * ( (Mean_neg - Signal_compound) / (Mean_neg - Mean_pos) )

Compounds showing >50% inhibition are considered "hits" and are selected for further studies.

Hypothetical Primary Screening Data
ParameterValue
Cell Line MCF-7
Compound Concentration 10 µM
Mean Negative Control (RLU) 150,000
Mean Positive Control (RLU) 5,000
Z'-factor 0.78
% Inhibition (Test Compound) 85%
Hit Status Hit

This data is for illustrative purposes only.

Secondary Assays for Mechanism of Action (MoA) Elucidation

Based on the known biological activities of quinazolinone derivatives, the following secondary assays are proposed to determine the MoA of this compound.

Logical Flow for MoA Studies

MoA_Workflow start_node Primary Hit Confirmed (Dose-Response IC50) pathway_node Hypothesized MoA assay_node Secondary Assay result_node Result Interpretation start Primary Hit Confirmed (IC50 < 10 µM) egfr_hypothesis EGFR Inhibition start->egfr_hypothesis tubulin_hypothesis Tubulin Polymerization Inhibition start->tubulin_hypothesis hdac_hypothesis HDAC Inhibition start->hdac_hypothesis egfr_assay Kinase Activity Assay (e.g., LanthaScreen™) egfr_hypothesis->egfr_assay egfr_result Inhibition of EGFR phosphorylation egfr_assay->egfr_result tubulin_assay In Vitro Tubulin Polymerization Assay tubulin_hypothesis->tubulin_assay tubulin_result Decreased microtubule assembly tubulin_assay->tubulin_result hdac_assay HDAC Activity Assay (Fluorometric/Luminescent) hdac_hypothesis->hdac_assay hdac_result Increased histone acetylation hdac_assay->hdac_result

Caption: Logical workflow for mechanism of action (MoA) studies.

EGFR Kinase Inhibition Assay

Many quinazolinone derivatives are known EGFR inhibitors.[1] A biochemical assay can determine if the compound directly inhibits EGFR kinase activity.

EGFR_Pathway ligand ligand receptor receptor adaptor adaptor kinase_cascade kinase_cascade transcription_factor transcription_factor compound compound EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/SOS EGFR->Grb2 Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Compound Quinazolinone Compound Compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by quinazolinone inhibitors.

Protocol: EGFR Kinase Assay (Generic)

  • Add EGFR enzyme, a fluorescently labeled substrate peptide, and ATP to the wells of a microplate.

  • Add serial dilutions of this compound.

  • Incubate at room temperature for 1 hour.

  • Add a solution containing an antibody specific for the phosphorylated substrate.

  • Read the plate on a fluorescence polarization or FRET-based plate reader to determine the extent of substrate phosphorylation.

  • Calculate IC₅₀ values from the dose-response curve.

Tubulin Polymerization Inhibition Assay

Quinazolinones can also interfere with microtubule dynamics, a critical process in cell division.[1]

Protocol: In Vitro Turbidity-Based Tubulin Polymerization Assay [8][9]

  • Reconstitute purified tubulin protein in a polymerization buffer on ice.

  • Add serial dilutions of the test compound or controls (Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor) to a 384-well plate.

  • Add the tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[8]

  • Plot absorbance vs. time. Inhibition is indicated by a reduction in the rate and extent of the absorbance increase.

Histone Deacetylase (HDAC) Inhibition Assay

Some heterocyclic compounds, including quinazolinones, have been explored as HDAC inhibitors.[10]

Protocol: Fluorometric HDAC Activity Assay [10][11]

  • Add HeLa nuclear extract (as a source of HDAC enzymes) or a purified HDAC enzyme to the wells of a black microplate.

  • Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Add serial dilutions of this compound or a known HDAC inhibitor (e.g., Trichostatin A).

  • Incubate for 1 hour at 37°C.

  • Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent product.

  • Incubate for 15 minutes at room temperature.

  • Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10]

  • Calculate IC₅₀ values from the dose-response curve.

Hypothetical Secondary Assay Data
Assay TypeTargetResult (IC₅₀)Interpretation
Dose-Response Cytotoxicity MCF-7 Cells1.5 µMPotent anticancer activity
Kinase Assay EGFR> 50 µMNot a direct EGFR inhibitor
Polymerization Assay Tubulin2.1 µMPotent inhibitor of tubulin polymerization
Enzymatic Assay HDAC Class I> 50 µMNot a direct HDAC inhibitor

This data is for illustrative purposes only and suggests a potential MoA as a tubulin polymerization inhibitor.

Conclusion

This compound demonstrates significant cytotoxic activity in a high-throughput primary screen. The protocols provided herein offer a comprehensive framework for identifying such hits and subsequently elucidating their mechanism of action. Based on the hypothetical data, this compound warrants further investigation as a potential tubulin polymerization inhibitor for cancer therapy. These detailed methodologies are designed to be readily adaptable for researchers, scientists, and drug development professionals engaged in oncology drug discovery.

References

Application Notes and Protocols for the Preclinical Evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the preclinical evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a novel quinazolinone derivative. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] This guide outlines detailed methodologies for assessing the potential therapeutic efficacy and safety profile of this compound in various animal models, based on the known biological activities of structurally related molecules. The protocols described herein are intended to serve as a foundational framework for researchers initiating preclinical studies.

Introduction to 2-mercapto-quinazolinones

The quinazolinone core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent biological activities.[1][4] The 2-mercapto-quinazolinone series, in particular, has been explored for a range of therapeutic applications. For instance, various derivatives have been synthesized and evaluated for their in vitro antitumor activity, with some showing promising results against cancer cell lines.[5] Additionally, S-substituted 2-mercaptoquinazolin-4(3H)-ones have been identified as potent and selective inhibitors of human carbonic anhydrase IX and XII, which are tumor-associated enzymes.[6] The diverse biological landscape of this chemical class warrants a thorough investigation of novel analogs like this compound.

Potential Therapeutic Indications and Corresponding Animal Models

Based on the pharmacological profile of related quinazolinone derivatives, this compound could be investigated for the following indications using the suggested animal models.

Therapeutic AreaPotential Mechanism of ActionRecommended Animal ModelKey Parameters to Evaluate
Oncology Inhibition of receptor tyrosine kinases (e.g., EGFR), induction of apoptosis, anti-proliferative effects.[5][7][8]Xenograft mouse models (e.g., using human cancer cell lines like A549, MCF-7, or HCT116).[8]Tumor volume and weight, survival rate, biomarker analysis (e.g., Ki-67, cleaved caspase-3), body weight.
Inflammation Modulation of inflammatory pathways (e.g., COX, LOX).Carrageenan-induced paw edema in rats or mice.Paw volume, myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α, IL-6).
Epilepsy Modulation of ion channels or neurotransmitter receptors.[9]Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in mice.Seizure severity score, latency to seizures, duration of seizures.

Experimental Protocols

General Preparation and Administration of the Test Compound

Objective: To prepare a suitable formulation of this compound for administration to animals.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, 10% DMSO in corn oil)

  • Syringes and needles for the appropriate route of administration

  • Vortex mixer

  • Sonicator

Protocol:

  • Determine the required concentration of the dosing solution based on the planned dose and the average weight of the animals.

  • Weigh the appropriate amount of this compound.

  • Suspend or dissolve the compound in a small amount of the vehicle.

  • Use a vortex mixer and/or sonicator to ensure a homogenous suspension or solution.

  • Administer the formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for mice).

  • Prepare fresh formulations daily.

In Vivo Efficacy Study: Xenograft Tumor Model

Objective: To evaluate the antitumor activity of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., HCT116, MCF-7)[8]

  • Matrigel

  • Calipers

  • Anesthesia

Protocol:

  • Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Treatment: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and a vehicle control daily for a specified period (e.g., 21 days). A positive control group (e.g., a standard-of-care chemotherapeutic agent) should also be included.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control--
Compound X10
Compound X30
Compound X100
Positive Control-
Acute Toxicity Study

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound.

Materials:

  • Healthy mice or rats

  • A range of doses of the test compound

Protocol:

  • Use a dose-escalation design. Administer single doses of this compound to different groups of animals.

  • Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and motor activity) and mortality for at least 14 days.

  • Record the number of mortalities at each dose level to determine the LD50 (lethal dose for 50% of the animals).

  • The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_efficacy Efficacy Studies cluster_analysis Data Analysis cluster_outcome Outcome compound_prep Compound Formulation xenograft Xenograft Model compound_prep->xenograft Dosing inflammation Inflammation Model compound_prep->inflammation Dosing seizure Seizure Model compound_prep->seizure Dosing animal_acclimatization Animal Acclimatization animal_acclimatization->xenograft animal_acclimatization->inflammation animal_acclimatization->seizure tumor_measurement Tumor Measurement xenograft->tumor_measurement biochemical_assays Biochemical Assays inflammation->biochemical_assays behavioral_assessment Behavioral Assessment seizure->behavioral_assessment histology Histological Analysis tumor_measurement->histology efficacy_determination Efficacy Determination tumor_measurement->efficacy_determination behavioral_assessment->histology behavioral_assessment->efficacy_determination biochemical_assays->histology biochemical_assays->efficacy_determination toxicity_assessment Toxicity Assessment histology->toxicity_assessment efficacy_determination->toxicity_assessment

Caption: General workflow for the preclinical evaluation of the test compound.

Potential Signaling Pathway: EGFR Inhibition

Given that some quinazolinone derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, a potential mechanism of action for the antitumor activity of this compound could be the disruption of this pathway.[5][8]

egfr_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Potential inhibition of the EGFR signaling pathway by the test compound.

Conclusion

The protocols outlined in this document provide a starting point for the preclinical evaluation of this compound. Researchers should adapt these general guidelines to their specific research questions and available resources. A thorough investigation of the efficacy, toxicity, and mechanism of action of this novel compound will be crucial in determining its potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in biological samples. The following sections detail a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which is a highly sensitive and selective technique for bioanalysis.[1][2] While a specific validated method for this novel compound is not yet established in the literature, the protocols described herein are based on established methods for similar quinazolinone derivatives and adhere to regulatory guidelines for bioanalytical method validation.[3][4]

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and wide dynamic range.[1][5][6]

Experimental Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Sample_Preparation_Workflow Start Start: Biological Sample Spike_IS Spike with Internal Standard Start->Spike_IS Add_Buffer Add Buffer Spike_IS->Add_Buffer Add_Solvent Add Extraction Solvent Add_Buffer->Add_Solvent Vortex_Extract Vortex for Extraction Add_Solvent->Vortex_Extract Centrifuge Centrifuge Vortex_Extract->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Ready for LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols: Derivatization of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The 2-mercapto-4(3H)-quinazolinone scaffold, in particular, serves as a versatile template for the development of novel therapeutic agents. Derivatization at the 2-mercapto position through S-alkylation or related reactions has been shown to significantly modulate the biological activity of these compounds, leading to enhanced anticonvulsant, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4] This document provides detailed application notes and protocols for the derivatization of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a representative member of this class, to enhance its therapeutic potential. While specific data for the 3-(3-methoxypropyl) analog is limited in publicly available literature, the protocols and principles outlined herein are based on extensive research on closely related 2-mercapto-quinazolin-4(3H)-one derivatives and are expected to be directly applicable.

Rationale for Derivatization

The thiol group at the C2 position of the quinazolinone ring is a key functional handle for chemical modification. Its nucleophilic nature allows for a variety of substitution reactions, most notably S-alkylation, to introduce a wide range of lipophilic and electronically diverse substituents. These modifications can lead to:

  • Enhanced Receptor Binding: The introduced side chains can improve the interaction of the molecule with biological targets, such as ion channels or enzymes.

  • Improved Pharmacokinetic Properties: Modification of the scaffold can alter solubility, membrane permeability, and metabolic stability, leading to better bioavailability and duration of action.

  • Modulation of Activity Spectrum: Different substituents can fine-tune the biological activity, for instance, enhancing anticonvulsant properties while reducing sedative side effects.[5]

Data Presentation: Quantitative Activity of 2-Mercapto-Quinazolinone Derivatives

The following tables summarize quantitative data from studies on various S-substituted 2-mercapto-quinazolin-4(3H)-one derivatives, demonstrating the potential for enhanced activity upon derivatization.

Table 1: Anticonvulsant Activity of 2-Substituted Quinazolin-4(3H)-one Derivatives

Compound IDR Group at Position 2Dose (mg/kg)Anticonvulsant Activity (% Protection against PTZ-induced seizures)NeurotoxicityReference
8 Varies100100%Not observed[6]
13 Varies100100%Not observed[6]
19 Varies100100%Not observed[6]
5f Varies28.90 (ED50)--[7]
5b Varies47.38 (ED50)--[7]
5c Varies56.40 (ED50)--[7]

PTZ: Pentylenetetrazole, a chemoconvulsant. ED50: Median effective dose.

Table 2: Anti-inflammatory and Analgesic Activity of 2-Substituted Mercapto-4(3H)-quinazolinones

Compound IDR Group at Position 2Anti-inflammatory ED50 (mg/kg)Analgesic ED50 (mg/kg)Reference
1 VariesPotent33.3-104.6[1]
3 VariesPotent33.3-104.6[1]
5 VariesPotent33.3-104.6[1]
11 Varies65.7-102.433.3-104.6[1]
12 Varies65.7-102.433.3-104.6[1]
13 Varies65.7-102.433.3-104.6[1]
15 Varies65.7-102.433.3-104.6[1]
17 Varies65.7-102.433.3-104.6[1]
25 Varies65.7-102.433.3-104.6[1]

ED50: Median effective dose.

Experimental Protocols

Protocol 1: Synthesis of the Parent Compound: this compound

This protocol is a general method adapted from the synthesis of N-substituted 2-mercaptoquinazolin-4(3H)-ones.

Materials:

  • Anthranilic acid

  • 3-methoxypropyl isothiocyanate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and 3-methoxypropyl isothiocyanate (1.1 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the resulting precipitate of the intermediate thiourea is collected by filtration.

  • The intermediate is then cyclized by refluxing in an aqueous solution of hydrochloric acid for 2-4 hours.

  • After cooling, the reaction mixture is neutralized with a sodium hydroxide solution to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol 2: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of the parent compound to introduce various alkyl or aralkyl groups.[2]

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Appropriate alkyl or aralkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aralkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture) to obtain the pure S-alkylated derivative.

Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This protocol is a standard method for evaluating the anticonvulsant activity of test compounds.[6][8]

Animals:

  • Male albino mice (20-25 g)

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Corneal electrodes

  • Electroconvulsiometer

Procedure:

  • Divide the animals into groups: control (vehicle), standard, and test groups (different doses of the compound).

  • Administer the test compound or standard drug intraperitoneally (i.p.) or orally (p.o.).

  • After a specified period (e.g., 30-60 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • Calculate the percentage of protection for each group.

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This protocol is a widely used model to assess the acute anti-inflammatory activity of compounds.[1]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Test compound

  • Vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Administer the test compound, standard drug, or vehicle to the respective groups of animals.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage inhibition of edema for each group at each time point compared to the control group.

Visualizations

G General Synthetic Workflow for S-Alkylated Quinazolinones A Anthranilic Acid + 3-Methoxypropyl Isothiocyanate B Intermediate Thiourea A->B Reflux in Ethanol C This compound B->C Acidic Cyclization D S-Alkylated Derivative C->D Base (K2CO3), DMF E Alkyl/Aralkyl Halide E->D

Caption: Synthetic scheme for S-alkylated quinazolinones.

G Hypothesized Mechanism of Action for Anticonvulsant Activity cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Voltage-gated Na+ channels A->B C GABA-A Receptor D Cl- influx C->D E Hyperpolarization D->E F Reduced Excitability E->F G Quinazolinone Derivative G->B Modulation? G->C Positive Allosteric Modulation

Caption: Potential anticonvulsant signaling pathways.

Conclusion

The derivatization of the 2-mercapto group in this compound represents a promising strategy for the development of novel therapeutic agents with enhanced biological activities. The protocols provided herein offer a framework for the synthesis and evaluation of new analogs. The quantitative data from related compounds strongly suggest that S-alkylation can lead to significant improvements in anticonvulsant and anti-inflammatory efficacy. Further investigation into the structure-activity relationships of these derivatives will be crucial for the rational design of more potent and selective drug candidates.

References

application of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of quinazolin-4(3H)-one, particularly those with substitutions at the 2- and 3-positions, have been extensively investigated as potent inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer. Consequently, quinazolinone-based compounds are a significant area of focus in the development of targeted therapies.

This document provides detailed application notes and protocols for the use of 2-mercapto-quinazolinone derivatives, exemplified by compounds structurally related to 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, in kinase inhibition assays. While specific data for this compound is not extensively available in the public domain, the principles and methodologies described herein are broadly applicable to this class of compounds.

Quinazolinone derivatives typically exert their inhibitory effect by competing with ATP for binding to the kinase domain of the target protein.[1][2] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[1][3]

Signaling Pathways and Mechanism of Action

Many quinazolinone derivatives target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] Inhibition of these receptors can disrupt key signaling pathways implicated in tumor growth and progression.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP EGFR->ATP Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription ERK->GeneTranscription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Quinazolinone 2-Mercapto-Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP-Competitive)

Diagram 1: EGFR Signaling Pathway and Inhibition by 2-Mercapto-Quinazolinones.

Quantitative Data Summary

The inhibitory activity of quinazolinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibitory concentration (GI50) in cell-based assays. The following table summarizes representative data for various 2-substituted mercapto-quinazolinone derivatives against different kinases and cancer cell lines.

Compound IDTarget KinaseAssay TypeIC50 / GI50 (µM)Reference
Compound 7 -Antitumor Activity (Mean GI50)17.90[5]
Compound 19 -Antitumor Activity (Mean GI50)6.33[5]
Compound 2i CDK2Biochemical0.173[6]
Compound 3i CDK2Biochemical0.177[6]
Compound 3i HER2Biochemical0.079[6]
Compound 2i HER2Biochemical0.128[6]
Compound 2i EGFRBiochemical0.097[6]
Compound 3h EGFRBiochemical0.128[6]
Compound 11 EGFRBiochemical0.35[7]
Compound 13 EGFRBiochemical0.31[7]
Compound 13 VEGFR-2Biochemical3.20[7]

Note: The compounds listed are structurally related to this compound and serve as examples of the potential activity of this chemical class.

Experimental Protocols

A generalized workflow for evaluating the kinase inhibitory potential of a 2-mercapto-quinazolinone derivative involves initial biochemical screening followed by cell-based assays to determine cellular potency and effects on downstream signaling.

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies A1 Compound Synthesis & Characterization A2 Primary Kinase Screen (e.g., ADP-Glo) A1->A2 A3 IC50 Determination (Dose-Response) A2->A3 A4 Selectivity Profiling (Kinase Panel) A3->A4 B1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) A4->B1 Lead Compound Selection B2 Western Blot Analysis (Target Phosphorylation) B1->B2 B3 Cell Cycle Analysis B2->B3 C1 Xenograft Models B3->C1 Candidate for In Vivo Testing C2 Pharmacokinetic/ Pharmacodynamic Studies C1->C2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The information is presented in a user-friendly question-and-answer format to directly address specific challenges that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route starting from anthranilic acid.

1. Low or No Product Yield

  • Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a frequent challenge in multi-step organic syntheses. Several factors could be contributing to this issue. A systematic evaluation of your experimental setup is crucial to pinpoint the root cause.

    • Possible Cause: Incomplete formation of the thiourea intermediate.

      • Troubleshooting:

        • Purity of Starting Materials: Ensure the anthranilic acid and 3-methoxypropyl isothiocyanate are pure. Impurities can interfere with the reaction.

        • Reaction Conditions: The reaction of an amine with an isothiocyanate is typically straightforward but may require optimization of the solvent and temperature. While often performed at room temperature, gentle heating might be necessary to drive the reaction to completion.

        • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the intermediate.

    • Possible Cause: Inefficient cyclization of the thiourea intermediate.

      • Troubleshooting:

        • Cyclizing Agent: The choice and amount of the cyclizing agent (e.g., a dehydrating agent or a catalyst) are critical. Ensure it is fresh and added in the correct stoichiometric ratio.

        • Reaction Temperature and Time: Cyclization reactions often require elevated temperatures. The reaction time can also be a significant factor, with incomplete reactions occurring if stopped too early and potential decomposition if heated for too long. Monitor the reaction progress closely using TLC.[1]

        • Solvent: The polarity of the solvent can influence the cyclization step. Common solvents for quinazolinone synthesis include ethanol, dimethylformamide (DMF), and toluene.[1] Consider screening different solvents to find the optimal one for your specific substrate.

2. Formation of Side Products

  • Question: My reaction mixture shows multiple spots on the TLC plate, and I am having difficulty isolating the desired product. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

    • Possible Side Product: Unreacted starting materials or intermediates.

      • Troubleshooting: As mentioned above, ensure the reaction goes to completion by optimizing the reaction time and temperature.

    • Possible Side Product: Formation of 2,4(1H,3H)-quinazolinedione derivatives.

      • Troubleshooting: This can occur if water is present in the reaction mixture, leading to the hydrolysis of intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Possible Side Product: S-alkylation of the 2-mercapto group.

      • Troubleshooting: If alkylating agents are present as impurities or are used in subsequent steps without proper purification of the 2-mercaptoquinazolinone, undesired S-alkylation can occur.[2] Ensure the purity of all reagents and intermediates.

3. Product Purification Challenges

  • Question: I am struggling to purify the final product. What are the recommended purification techniques?

  • Answer: Purifying quinazolinone derivatives can sometimes be challenging due to their polarity and potential for low solubility.

    • Recommended Techniques:

      • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find the best one for your compound.

      • Column Chromatography: If recrystallization is not effective or if there are closely related impurities, column chromatography on silica gel is a good alternative. A gradient elution with a solvent system like ethyl acetate and hexane is a good starting point.

      • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some impurities before final purification.

Frequently Asked Questions (FAQs)

  • Q1: What is a common synthetic route for this compound?

    • A common and effective method involves a two-step process. The first step is the reaction of anthranilic acid with 3-methoxypropyl isothiocyanate to form the N-(2-carboxyphenyl)-N'-(3-methoxypropyl)thiourea intermediate. The second step is the cyclization of this intermediate, typically under acidic or thermal conditions, to yield the final product.

  • Q2: How can I synthesize the required 3-methoxypropyl isothiocyanate?

    • 3-Methoxypropyl isothiocyanate can be prepared from 3-methoxypropylamine by reacting it with carbon disulfide in the presence of a base, followed by treatment with an activating agent like ethyl chloroformate or tosyl chloride.

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • Yes. Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated fume hood. Isothiocyanates can be lachrymatory and irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q4: Can I use isatoic anhydride instead of anthranilic acid as a starting material?

    • Yes, isatoic anhydride is a common precursor for quinazolinone synthesis.[3][4][5] The reaction of isatoic anhydride with 3-methoxypropylamine would yield an intermediate that can then be treated with carbon disulfide or a similar reagent to form the 2-mercaptoquinazolinone ring system.

  • Q5: How can I confirm the structure of my final product?

    • Standard analytical techniques should be used for structure confirmation. These include:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of the atoms.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the C=O and N-H or S-H bonds.

Data Presentation

EntryStarting MaterialCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Anthranilic Acid
2Anthranilic Acid
3Isatoic Anhydride
4Isatoic Anhydride

Experimental Protocols

A generalized experimental protocol for a key step in the synthesis is provided below. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and analytical monitoring.

Protocol: Cyclization of N-(2-carboxyphenyl)-N'-(3-methoxypropyl)thiourea

  • To a solution of N-(2-carboxyphenyl)-N'-(3-methoxypropyl)thiourea (1 equivalent) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add the cyclizing agent (e.g., concentrated sulfuric acid, catalytic amount, or a dehydrating agent like dicyclohexylcarbodiimide (DCC), 1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • The crude product may precipitate out of the solution. If so, collect it by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization Anthranilic_Acid Anthranilic Acid Thiourea_Intermediate N-(2-carboxyphenyl)-N'-(3-methoxypropyl)thiourea Anthranilic_Acid->Thiourea_Intermediate Solvent, rt Isothiocyanate 3-Methoxypropyl Isothiocyanate Isothiocyanate->Thiourea_Intermediate Final_Product 2-Mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Thiourea_Intermediate->Final_Product Heat, Acid/Base Catalyst

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Step1 Optimize Thiourea Formation Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Step1 Impure Check_Cyclization Check Cyclization Conditions Check_Purity->Check_Cyclization Pure Monitor_Step1 Monitor Reaction by TLC Optimize_Step1->Monitor_Step1 Monitor_Step1->Optimize_Step1 No Reaction Monitor_Step1->Check_Cyclization Intermediate Formed Optimize_Step2 Optimize Cyclization (Catalyst, Temp, Time) Check_Cyclization->Optimize_Step2 Inefficient Purification_Issue Investigate Purification (Recrystallization, Chromatography) Check_Cyclization->Purification_Issue Efficient Monitor_Step2 Monitor Reaction by TLC Optimize_Step2->Monitor_Step2 Monitor_Step2->Optimize_Step2 No/Slow Reaction Monitor_Step2->Purification_Issue Product Formed Success Improved Yield Purification_Issue->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no product formation is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as anthranilic acid, isatoic anhydride, or 3-methoxypropyl isothiocyanate, can lead to side reactions and a significant reduction in the yield of the desired product.[1]

    • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, mass spectrometry, or by checking the melting point.

    • Protocol: If impurities are detected, purify the starting materials. For instance, solid starting materials like anthranilic acid can be recrystallized from a suitable solvent (e.g., ethanol or water). Liquid starting materials can be distilled.

  • Suboptimal Reaction Temperature: The reaction to form the quinazolinone ring requires a specific activation energy. If the temperature is too low, the reaction may not proceed or will be very slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of byproducts.

    • Troubleshooting Step: Optimize the reaction temperature by running small-scale parallel reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).[1]

    • Protocol: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) to identify the optimal temperature that gives the best yield.

  • Incorrect Solvent: The choice of solvent is critical as it affects the solubility of reactants, the reaction rate, and the stability of intermediates.[1]

    • Troubleshooting Step: Screen a variety of solvents with different polarities.

    • Protocol: Conduct small-scale reactions in solvents such as ethanol, isopropanol, dimethylformamide (DMF), and dioxane to determine the most effective one for your specific reaction.

  • Inefficient Cyclization: The final step of the synthesis is an intramolecular cyclization. If this step is inefficient, the open-chain thiourea intermediate may be the major product.

    • Troubleshooting Step: The cyclization of the thiourea intermediate is often promoted by either acidic or basic conditions.

    • Protocol: If your reaction is run under neutral conditions, try adding a catalytic amount of a base like triethylamine or a mild acid.

Issue 2: Formation of Significant Impurities or Byproducts

Question: My TLC and NMR analysis show the presence of significant impurities alongside my desired product. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Identifying the nature of the impurity is the first step to mitigating its formation.

  • Unreacted Starting Materials: The most common "impurities" are often unreacted starting materials.

    • Troubleshooting Step: Ensure the stoichiometry of your reactants is correct. Monitor the reaction progress using TLC to ensure it has gone to completion.

    • Protocol: If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.

  • Formation of Dihydroquinazolinone: In some cases, a major byproduct can be the corresponding 2,3-dihydro quinazoline-4(1H)-one.[2]

    • Troubleshooting Step: This can sometimes be influenced by the reaction conditions.

    • Protocol: Experiment with different solvents and temperatures to disfavor the formation of this byproduct.

  • Hydrolysis of Isothiocyanate: The isothiocyanate starting material can be sensitive to hydrolysis, especially in the presence of water and at elevated temperatures.

    • Troubleshooting Step: Ensure you are using anhydrous solvents and reagents.

    • Protocol: Dry your solvents using standard laboratory procedures and handle the isothiocyanate in an inert atmosphere if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the reaction of anthranilic acid or isatoic anhydride with 3-methoxypropyl isothiocyanate.[3] The reaction typically proceeds in a suitable solvent, such as ethanol or DMF, under reflux conditions. The mechanism involves the initial formation of a thiourea derivative, which then undergoes intramolecular cyclization to form the quinazolinone ring.[3]

Q2: How can I prepare 3-methoxypropyl isothiocyanate if it is not commercially available?

A2: 3-methoxypropyl isothiocyanate can be synthesized from the corresponding primary amine, 3-methoxypropylamine. A common method is the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent like tosyl chloride or di-tert-butyl dicarbonate to yield the isothiocyanate.[4][5]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. For product characterization, a combination of techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the final compound.

Q4: My final product is difficult to purify. What purification methods are most effective?

A4: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is often the most effective method for purification. If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is recommended.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Aryl-Substituted Quinazolin-4(3H)-ones.

Note: This data is for the synthesis of analogous 2-aryl-substituted quinazolin-4(3H)-ones and serves as a general guide for solvent selection.

EntrySolventYield (%)
1DMF85-91
2Water85-91
3EthanolIneffective
4TolueneIneffective
5THFIneffective

Source: Adapted from Benchchem.[1]

Table 2: Optimization of Reaction Conditions for Quinazolin-4(3H)-one Synthesis.

Note: This data is for a related quinazolin-4(3H)-one synthesis and illustrates the impact of catalyst and temperature optimization.

EntryCatalystTemperature (°C)Time (h)Yield (%)
1None1001245
2p-TsOH100878
3Acetic Acid100872
4p-TsOH801265
5p-TsOH120685

Experimental Protocols

Protocol 1: Synthesis of 3-methoxypropyl isothiocyanate from 3-methoxypropylamine

This protocol is a general procedure for the synthesis of isothiocyanates from primary amines and may require optimization.

  • To a solution of 3-methoxypropylamine (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents).

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 2 hours.

  • To the resulting dithiocarbamate salt solution, add tosyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxypropyl isothiocyanate, which can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol.

  • Add 3-methoxypropyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Isothiocyanate Synthesis cluster_step2 Step 2: Quinazolinone Synthesis cluster_purification Step 3: Purification amine 3-Methoxypropylamine dithiocarbamate Dithiocarbamate Intermediate amine->dithiocarbamate 1. cs2 Carbon Disulfide cs2->dithiocarbamate 1. base Base (e.g., Triethylamine) base->dithiocarbamate 1. isothiocyanate 3-Methoxypropyl Isothiocyanate dithiocarbamate->isothiocyanate 2. desulfurizing_agent Desulfurizing Agent (e.g., Tosyl Chloride) desulfurizing_agent->isothiocyanate 2. thiourea Thiourea Intermediate isothiocyanate->thiourea 3. Reaction anthranilic_acid Anthranilic Acid anthranilic_acid->thiourea product This compound thiourea->product 4. Cyclization purification Recrystallization or Column Chromatography product->purification troubleshooting_workflow start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity impure Impurities Detected? check_purity->impure purify Purify Starting Materials impure->purify Yes screen_temp Screen Reaction Temperature impure->screen_temp No purify->screen_temp temp_optimized Temperature Optimized? screen_temp->temp_optimized screen_solvent Screen Solvents temp_optimized->screen_solvent No end Improved Yield temp_optimized->end Yes solvent_optimized Solvent Optimized? screen_solvent->solvent_optimized check_cyclization Consider Catalysis for Cyclization solvent_optimized->check_cyclization No solvent_optimized->end Yes check_cyclization->end

References

Technical Support Center: Purification of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The following sections offer structured guidance to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify this compound?

A1: The optimal purification strategy depends on the scale of your synthesis and the nature of the impurities present.[1] For initial purification, particularly for removing baseline impurities, recrystallization is often a practical and cost-effective first step.[1][2] For more challenging separations of compounds with varying polarities, column chromatography is highly effective.[1] To achieve very high purity levels (>99%) or to separate closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]

Q2: How can I identify common impurities in my sample of this compound?

A2: Common impurities typically arise from unreacted starting materials, such as anthranilic acid derivatives, or by-products formed during the cyclization reaction.[1][2] Essential analytical techniques for identifying these impurities include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Q3: My purified this compound still shows impurities by TLC/HPLC. What should I do?

A3: If minor impurities persist after an initial purification step, employing a second, different purification technique is advisable.[1] For instance, if you initially performed column chromatography, a subsequent recrystallization can significantly enhance purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve the separation of closely related impurities.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on solubility differences at varying temperatures. Below are common issues and their solutions.

Problem Potential Causes Solutions
Compound does not crystallize upon cooling - Too much solvent was used.- The chosen solvent is unsuitable.- Reheat the solution to evaporate some solvent and re-cool.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.[1]
An oily product forms instead of crystals ("oiling out") - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated or cooling is too rapid.- High concentration of impurities is present.- Use a solvent with a lower boiling point.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.- Consider a preliminary purification by column chromatography to remove impurities.[1]
Low yield of recrystallized product - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Select a different solvent or a solvent mixture where the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent premature crystallization.[1]
Colored impurities remain in the final product - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).- Perform a preliminary purification by column chromatography.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through.

Problem Potential Causes Solutions
Poor separation of compounds (overlapping bands) - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the solvent system using TLC. Aim for an Rf value between 0.2 and 0.4 for the target compound. If Rf is too high, decrease eluent polarity; if too low, increase polarity.- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without cracks or air bubbles.[3]
Compound elutes too quickly - The solvent system is too polar.- Decrease the polarity of the mobile phase.[3]
Compound does not elute from the column - The solvent system is not polar enough.- The compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase.- Consider deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase, or use a different stationary phase such as alumina.[3]
Tailing of spots/peaks on TLC/fractions - The compound is interacting too strongly with the stationary phase.- The compound is not sufficiently soluble in the eluent.- Add a small amount of a polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the eluent to improve elution.- Choose a different solvent system where the compound is more soluble.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection : Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find an ideal solvent that dissolves the compound when hot but sparingly when cold.[1]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the selected hot solvent until the compound fully dissolves.[1]

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1][4]

  • Isolation : Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.[1][4]

  • Drying : Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]

Protocol 2: Flash Column Chromatography
  • Stationary Phase : Use silica gel (typically 230-400 mesh) as the stationary phase.[1]

  • Solvent System (Eluent) : Determine an appropriate solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1][4] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing : Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance.[1]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.[1][3]

  • Elution : Begin eluting with the mobile phase, starting with the determined solvent mixture. Collect fractions and monitor the separation using TLC.[3]

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualized Workflows

PurificationWorkflow General Purification Workflow crude_product Crude Product assess_purity Assess Purity (TLC/HPLC) crude_product->assess_purity recrystallization Recrystallization assess_purity->recrystallization High concentration of target compound column_chromatography Column Chromatography assess_purity->column_chromatography Multiple components or closely related impurities is_pure Purity Acceptable? recrystallization->is_pure column_chromatography->is_pure pure_product Pure Product is_pure->pure_product Yes further_purification Further Purification Needed is_pure->further_purification No further_purification->recrystallization From Column further_purification->column_chromatography From Recrystallization

Caption: A generalized workflow for selecting a purification method.

TroubleshootingRecrystallization Troubleshooting Recrystallization start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes, no crystals oiling_out Oiling Out issue->oiling_out Yes, oiling out low_yield Low Yield issue->low_yield Yes, low yield success Successful Crystallization issue->success No solution_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal Cool Further no_crystals->solution_no_crystals solution_oiling_out Cool Slowly Change Solvent Pre-purify oiling_out->solution_oiling_out solution_low_yield Minimize Hot Solvent Preheat Funnel Change Solvent low_yield->solution_low_yield solution_no_crystals->start Retry solution_oiling_out->start Retry solution_low_yield->start Retry

Caption: A logical guide for troubleshooting common recrystallization issues.

References

overcoming solubility issues of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a yellow solid compound with the molecular formula C₁₂H₁₄N₂O₂S.[1] It is widely used in pharmaceutical research due to its potential anticancer activity.[1] Quinazolinone derivatives, as a class of compounds, are known to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.

Q2: Why does this compound have poor aqueous solubility?

The low aqueous solubility of many quinazolinone derivatives, including this compound, is often attributed to their chemical structure. These molecules typically feature a rigid, fused heterocyclic ring system which, combined with lipophilic substituents, leads to high crystal lattice energy and low polarity. This makes it challenging for water molecules to effectively solvate the compound. A related compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, has a very low aqueous solubility of less than 0.3 µg/mL at pH 7.4, suggesting that this compound is also likely to be poorly soluble in aqueous solutions.[2]

Q3: What is the first step to solubilize this compound for an in vitro assay?

The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose.[3] For compounds that are difficult to dissolve even in DMSO, gentle warming (e.g., 37-60°C) and sonication can be employed to aid dissolution.[3]

Q4: My compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer. What should I do?

This is a common issue known as precipitation upon dilution. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay to a level below its solubility limit in the final assay medium.[3]

  • Use a Co-solvent: Incorporating a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer can increase the compound's solubility.[3][4]

  • Add a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[3][5]

  • Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, enhancing its aqueous solubility.[4]

Q5: How does pH affect the solubility of this compound?

The quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be pH-dependent.[3] Generally, for weakly basic compounds, solubility is higher in acidic conditions (lower pH) where the molecule can become protonated and thus more polar. Conversely, solubility tends to decrease in neutral or basic pH.[3] It is important to consider the pH of your assay buffer and whether adjusting it is feasible without compromising the experiment.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your research.

Problem / ObservationProbable CauseRecommended Solution(s)
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or use of low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also facilitate dissolution.[3]
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.If the compound's stability allows, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure it is fully redissolved before use.[3]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium.Visually inspect the wells for any signs of precipitation. Consider using one of the solubilization strategies mentioned in the FAQs, such as adding a co-solvent or surfactant to the medium.
Low oral bioavailability in animal studies despite good in vitro activity. Poor dissolution of the compound in the gastrointestinal tract.Explore formulation strategies such as particle size reduction (micronization or nanosizing) or creating amorphous solid dispersions with hydrophilic polymers (e.g., PVP, PEG).[4][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous water-miscible organic solvent. DMSO is the primary choice.

  • Weighing: Accurately weigh a precise amount of this compound.

  • Dissolution: Add the appropriate volume of the selected solvent to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Aiding Solubilization (if necessary): If the compound does not readily dissolve, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for short intervals until the solid is completely dissolved.

  • Storage: Store the stock solution as recommended, protecting it from light and moisture. For many compounds, storage at room temperature is preferable to refrigeration to avoid precipitation.[3]

Protocol 2: Preparation of an Amorphous Solid Dispersion (for improved dissolution)
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the compound and the carrier are soluble.[4]

  • Dissolution: Accurately weigh the compound and the carrier in a predetermined ratio (e.g., 1:3 drug-to-carrier by weight). Dissolve both components completely in the chosen solvent in a round-bottom flask.[4]

  • Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure. Maintain a low temperature (e.g., 40-50°C) to prevent thermal degradation. Continue evaporation until a solid film is formed on the flask wall.[4]

  • Drying and Collection: Further dry the solid dispersion under vacuum to remove any residual solvent. The resulting amorphous solid can then be collected and used for subsequent experiments.

Potential Signaling Pathways and Experimental Workflows

Quinazolinone derivatives are known to exert their anticancer effects by targeting various signaling pathways crucial for tumor growth and survival. While the specific targets of this compound are not definitively established in the provided search results, related compounds are known to inhibit protein kinases such as EGFR, VEGFR, and those in the PI3K/Akt pathway.

Experimental Workflow for Solubility Assessment

G start Start: Poorly Soluble Compound stock_prep Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock_prep tier1 Tier 1: Initial Dilution in Aqueous Buffer stock_prep->tier1 precip_check Precipitation? tier1->precip_check tier2 Tier 2: Formulation Strategies precip_check->tier2 Yes end End: Solubilized Compound for Assay precip_check->end No cosolvent Add Co-solvent (e.g., Ethanol, PEG) tier2->cosolvent surfactant Add Surfactant (e.g., Tween 80) tier2->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) tier2->cyclodextrin ph_adjust Adjust pH tier2->ph_adjust tier3 Tier 3: Advanced Formulations tier2->tier3 cosolvent->end surfactant->end cyclodextrin->end ph_adjust->end solid_disp Prepare Solid Dispersion tier3->solid_disp lipid_form Create Lipid-Based Formulation tier3->lipid_form solid_disp->end lipid_form->end

Caption: A stepwise workflow for troubleshooting solubility issues.

Potential Target Signaling Pathway: EGFR

EGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Compound Quinazolinone Inhibitor Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a quinazolinone compound.

Potential Target Signaling Pathway: VEGFR

VEGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ligand VEGF Ligand->VEGFR Compound Quinazolinone Inhibitor Compound->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival Nucleus->Angiogenesis

Caption: Inhibition of the VEGFR signaling cascade by a quinazolinone compound.

Potential Target Signaling Pathway: PI3K/Akt

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt recruits & activates GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP2 phosphorylates Compound Quinazolinone Inhibitor Compound->PI3K mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellCycle Cell Cycle Progression mTOR->CellCycle

Caption: Inhibition of the PI3K/Akt signaling cascade by a quinazolinone compound.

References

Technical Support Center: Synthesis of 2-Mercapto-quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 2-mercapto-quinazolin-4(3H)-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-mercapto-quinazolin-4(3H)-one, providing potential causes and solutions.

Issue Potential Cause(s) Suggested Solutions
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent. - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For the reaction of anthranilic acid with thiourea, temperatures around 150-160°C are often employed.[1] - Use a high-boiling point polar solvent like Dimethylformamide (DMF) or consider solvent-free conditions. - Refer to the specific side product entries below to minimize their formation.
Presence of Unreacted Anthranilic Acid - Insufficient reaction time or temperature. - Poor quality of thiourea or isothiocyanate.- Extend the reaction time and/or increase the temperature, monitoring by TLC. - Ensure the purity of the thiourea or isothiocyanate reagent.
Formation of a Major Side Product (especially when using Isatoic Anhydride) - When using isatoic anhydride in the presence of an aldehyde and a primary amine (or ammonia source), the formation of 2,3-dihydroquinazolin-4(1H)-one is a common side reaction.- If the desired product is the 2-mercapto derivative, the use of anthranilic acid and a thiourea derivative is the more direct route. - If using isatoic anhydride, carefully control the reaction conditions to favor the formation of the desired quinazolinone. The mechanism involves the initial formation of an anthranilamide intermediate, which then condenses with the aldehyde.[2][3][4]
Difficult Purification of the Final Product - Presence of multiple side products. - Poor crystallization.- Optimize the reaction conditions to minimize the formation of impurities. - For purification, recrystallization from a suitable solvent such as ethanol or DMF is often effective.[1] Column chromatography can be used for more challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-mercapto-quinazolin-4(3H)-one?

A1: The two most prevalent methods for synthesizing 2-mercapto-quinazolin-4(3H)-one are:

  • From Anthranilic Acid: This involves the condensation of anthranilic acid with thiourea or a substituted isothiocyanate. This is a direct and widely used method.[5][6]

  • From Isatoic Anhydride: This route also involves reaction with a source of thiocarbonyl, but can be more prone to the formation of certain side products like 2,3-dihydroquinazolin-4(1H)-ones if other reactants like aldehydes are present.

Q2: What are the key reaction parameters to control for minimizing side products?

A2: The critical parameters to optimize are:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. For the synthesis from anthranilic acid and phenyl thiourea, a temperature range of 150-160°C for about 2 hours has been reported to be effective.[1]

  • Solvent: The choice of solvent can impact reactant solubility and reaction pathways. High-boiling polar solvents like DMF are often used. In some cases, solvent-free conditions or the use of green solvents like deep eutectic solvents have been explored to improve yields.

  • Purity of Reactants: Using high-purity starting materials is crucial to prevent unwanted side reactions.

Q3: What is a common side product when using isatoic anhydride, and how can I avoid it?

A3: A significant side product when using isatoic anhydride, particularly in multi-component reactions involving an aldehyde and an amine or ammonia source, is 2,3-dihydroquinazolin-4(1H)-one . Its formation proceeds through the initial reaction of isatoic anhydride with the amine to form an anthranilamide intermediate, which then condenses with the aldehyde and cyclizes. To avoid this, if your target is specifically the 2-mercapto derivative, it is generally more straightforward to use the synthetic route starting from anthranilic acid and thiourea or an appropriate isothiocyanate.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different solvents on the yield of quinazolinone synthesis. While specific data for 2-mercapto-quinazolin-4(3H)-one is varied across literature, the general trend for quinazolinone synthesis indicates a preference for polar solvents.

Solvent Typical Yield Range for Quinazolinone Synthesis Reference
Dimethylformamide (DMF)Good to Excellent (can be >80%)General observation in heterocyclic synthesis
WaterCan provide good yields in certain green chemistry protocolsGeneral observation in green chemistry
EthanolModerate to good yields, often used for recrystallization[6]
TolueneGenerally lower yields compared to polar solventsGeneral observation in heterocyclic synthesis
Tetrahydrofuran (THF)Generally lower yields compared to polar aprotic solventsGeneral observation in heterocyclic synthesis

Experimental Protocols

Protocol 1: Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one from Anthranilic Acid

This protocol is adapted from a literature procedure for the synthesis of a 3-substituted derivative and can be modified for the parent compound.

Materials:

  • Anthranilic acid

  • Phenyl thiourea

  • Oil bath

Procedure:

  • A mixture of anthranilic acid (0.1 mol) and phenyl thiourea (0.1 mol) is placed in a round-bottom flask.[1]

  • The flask is heated in an oil bath at 150-160°C for 2 hours.[1]

  • After cooling, the solidified reaction mass is treated with a suitable solvent (e.g., ethanol) to facilitate precipitation.

  • The crude product is collected by filtration, washed with cold solvent, and dried.

  • Recrystallization from DMF can be performed for further purification.[1]

Visualizations

Reaction Pathway and Side Product Formation

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Product Formation (from Isatoic Anhydride) A Anthranilic Acid + Thiourea B Intermediate A->B Heat C 2-Mercapto-quinazolin-4(3H)-one B->C Cyclization D Isatoic Anhydride + Amine E Anthranilamide Intermediate D->E G 2,3-Dihydroquinazolin-4(1H)-one E->G + Aldehyde, Cyclization F Aldehyde

Caption: Main synthesis route and a common side reaction pathway.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes optimize_conditions Increase Time/Temp incomplete->optimize_conditions check_purity Analyze Purity (NMR, LC-MS) complete->check_purity optimize_conditions->check_reaction impurities Side Products Identified check_purity->impurities Yes pure Product is Pure check_purity->pure No modify_protocol Modify Protocol to Minimize Side Products impurities->modify_protocol purify Optimize Purification (Recrystallization/Chromatography) pure->purify modify_protocol->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing N-Alkylation of 2-Mercaptoquinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful N-alkylation of 2-mercaptoquinazolinones.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of 2-mercaptoquinazolinones can stem from several factors. The primary challenge is often the reduced nucleophilicity of the nitrogen atom within the quinazolinone ring system.

Possible Causes & Solutions:

  • Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the nitrogen, which is essential for the reaction to proceed. Consider switching to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, sodium hydride (NaH) can be used, although care must be taken as it can sometimes lead to side reactions like dialkylation.[1][2]

  • Inappropriate Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature to a range of 80-120°C is a common strategy.[2]

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Polar aprotic solvents such as DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or acetonitrile are generally preferred as they can enhance reaction rates.[2]

  • Sub-optimal Reaction Method: Conventional heating methods can sometimes be inefficient. Consider alternative techniques such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for quinazolinone synthesis.[3][4] Another powerful method is Phase-Transfer Catalysis (PTC), which can enhance reactivity and allow for the use of simpler, inorganic bases.[5][6]

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

A2: The most common side products in this reaction are the result of competing S-alkylation and over-alkylation (N,N-dialkylation).

Side Products & Minimization Strategies:

  • S-Alkylation vs. N-Alkylation (Regioselectivity): The 2-mercaptoquinazolinone scaffold has two potential nucleophilic sites: the nitrogen at position 3 (N3) and the sulfur of the mercapto group (S2). Alkylation can occur at either site. Studies have shown that under classical two-phase conditions (e.g., an alkali metal carbonate base in an aprotic solvent), the reaction can be regioselective for 3-N-alkylation.[7][8] However, reaction conditions can influence this outcome. Using Phase-Transfer Catalysis (PTC) with a catalyst like tetrabutylammonium bromide (TBAB) can sometimes favor S-alkylation, depending on the alkylating agent used.[9] To favor N-alkylation, ensure anhydrous conditions and consider using a strong base like NaH to generate the N-anion.

  • N,N-Dialkylation: If your starting material has another reactive N-H bond, or if the mono-alkylated product can be further alkylated, dialkylation can occur. This is more likely with stronger bases like NaH and an excess of the alkylating agent.[1] To minimize this, use a stoichiometric amount or a slight excess (1.1 to 1.2 equivalents) of the 2-mercaptoquinazolinone relative to the alkylating agent.

Q3: The purification of my N-alkylated product is difficult. What strategies can I use?

A3: Purification challenges often arise from unreacted starting materials, the presence of both N- and S-alkylated isomers, or residual base and salts.

Purification Tips:

  • Aqueous Work-up: After the reaction is complete, cool the mixture, dilute it with water, and extract your product with an appropriate organic solvent like ethyl acetate. This will help remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most effective method for separating the desired N-alkylated product from the S-alkylated isomer and other byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.

  • Recrystallization: If the crude product is a solid and of reasonable purity after an initial work-up, recrystallization from a suitable solvent system can be a highly effective final purification step.

Below is a troubleshooting workflow to help diagnose and solve common issues.

G start Reaction Issue (e.g., Low Yield, Side Products) check_tlc Analyze TLC Plate start->check_tlc low_yield Low Conversion / Low Yield check_tlc->low_yield Mainly starting material? multiple_spots Multiple Spots / Side Products check_tlc->multiple_spots New spots observed? increase_temp Increase Temperature (e.g., 80-120 °C) low_yield->increase_temp Yes check_regio N- vs S-Alkylation? multiple_spots->check_regio Yes stronger_base Use Stronger Base (e.g., NaH) increase_temp->stronger_base Still low change_solvent Change Solvent (e.g., DMF, DMSO) stronger_base->change_solvent Still low alt_method Consider Alternative Method (Microwave or PTC) change_solvent->alt_method Still low check_dialkyl Dialkylation Observed? check_regio->check_dialkyl No ptc_control Use PTC to control selectivity check_regio->ptc_control Yes adjust_stoich Use 1.1 eq. of Starting Material check_dialkyl->adjust_stoich purify Purify via Column Chromatography ptc_control->purify adjust_stoich->purify

Caption: Troubleshooting Decision Tree for N-Alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of the base in this reaction?

A1: The base is critical for deprotonating the N-H group at the N3 position of the quinazolinone ring. This generates a nucleophilic anion that then attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction. The strength of the base can influence the reaction rate and, in some cases, the selectivity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][4]

Q2: Which solvents are most effective for the N-alkylation of 2-mercaptoquinazolinones?

A2: Polar aprotic solvents are generally the most effective choice. These solvents can dissolve the reactants and stabilize the charged intermediates formed during the reaction without participating in the reaction themselves. Recommended solvents include N,N-Dimethylformamide (DMF), acetonitrile, and dioxane.[2][9]

Q3: What is Phase-Transfer Catalysis (PTC) and why is it useful for this reaction?

A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid).[9] A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports one of the reactants (usually the anion) from one phase to the other where the reaction can occur. PTC offers several advantages:

  • It allows the use of inexpensive and safer inorganic bases like K₂CO₃ or NaOH.[5]

  • It can increase reaction rates and yields.

  • It often enables the use of more environmentally friendly solvents.[5]

  • It can be used to control the regioselectivity of the reaction (N- vs. S-alkylation).[9]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis is a highly effective method for promoting the synthesis and alkylation of quinazolinone derivatives.[3][10] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reactions.[4] This technique is considered a green chemistry approach as it can reduce energy consumption and solvent use.[11]

Data Presentation: Reaction Condition Optimization

The following table summarizes the effect of different bases and solvents on the N-alkylation of quinazolinone-related scaffolds, as reported in the literature. This data can serve as a starting point for designing your experiments.

EntryStarting MaterialBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Mercaptoquinazolin-4(3H)-oneK₂CO₃ (anhyd.)Dioxane252-4N/A[9]
22-Chloro-4(3H)-quinazolinoneK₂CO₃DMF801285[12][13][14]
36-(Amino)pyrimidine derivativeNaH (3.0)THFRT2452.3[1]
4IsatinK₂CO₃DMF (drops)MW<10 minHigh[4]
5Quinazolin-4-oneCs₂CO₃ (1.5)N/AMW, 1302up to 92[10]

Note: Yields are highly substrate and alkylating agent dependent. This table provides a general guideline.

Experimental Protocols

Protocol 1: General N-Alkylation using Conventional Heating

This protocol is a generalized procedure based on common practices for N-alkylation.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptoquinazolinone (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, 20 mL per gram of starting material).

  • Add Base: Add a finely powdered anhydrous base (e.g., K₂CO₃, 2.0 eq.).

  • Add Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide, 1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Caption: General Workflow for Conventional N-Alkylation.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is adapted from procedures utilizing PTC for enhanced reactivity.[9]

  • Reaction Setup: In a round-bottom flask, combine 2-mercaptoquinazolin-4(3H)-one (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Add Solvent: Add a suitable solvent such as dioxane or toluene.

  • Add Alkylating Agent: Add the haloorganic reagent (alkylating agent, 1.2 eq.).

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 2-4 hours. Efficient stirring is crucial for effective phase transfer.

  • Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1. The PTC catalyst is typically water-soluble and will be removed during the aqueous work-up.

References

troubleshooting inconsistent results in biological assays with 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in biological assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

Potential Cause Recommended Solution
Compound Precipitation: The compound may be precipitating out of the aqueous assay media upon dilution from a DMSO stock.1. Visually Inspect: Check for precipitates in your assay plates. 2. Reduce Final Concentration: Lower the final concentration of the compound in the assay. 3. Use Co-solvents: Introduce a small percentage (1-5% v/v) of a water-miscible co-solvent like ethanol or propylene glycol to the assay buffer.[1] 4. Optimize Dilution: Perform serial dilutions in a manner that minimizes the time the compound is in a supersaturated state.
Compound Instability: The quinazolinone ring can be susceptible to degradation under certain conditions.[2]1. pH Monitoring: Ensure the pH of your assay buffer is within a stable range for the compound (typically near neutral). Avoid boiling in acidic or alkaline solutions.[2] 2. Fresh Preparations: Prepare fresh dilutions of the compound for each experiment from a recently prepared stock solution.
Cell Line Variability: Different cell lines or passage numbers can exhibit varying sensitivities.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. 2. Cell Viability Check: Ensure high cell viability (>95%) before starting the experiment.
Assay Readout Interference: The compound may interfere with the assay detection method (e.g., fluorescence, luminescence).1. Run Controls: Include compound-only controls (without cells) to check for background signal. 2. Alternative Assays: Consider using an orthogonal assay method to confirm results.

Issue 2: Poor Solubility in Aqueous Buffers

Potential Cause Recommended Solution
High Lipophilicity: The quinazolinone scaffold and substituents contribute to low aqueous solubility.[1]1. DMSO Stock: Prepare a high-concentration stock solution in 100% DMSO. Gentle warming and sonication can aid dissolution.[1] 2. Co-solvents: As mentioned above, use of co-solvents can enhance solubility.[1] 3. pH Adjustment: The solubility of quinazolinone-based compounds can be pH-dependent. Test solubility at different pH values if compatible with your assay.[1]
Precipitation from Stock: The compound may precipitate from the DMSO stock upon storage, especially at low temperatures.1. Room Temperature Storage: If the compound is stable, store the DMSO stock at room temperature.[1] 2. Re-dissolving: If refrigeration is necessary, gently warm and vortex the stock solution to ensure complete re-dissolution before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of quinazolinone derivatives due to their generally poor water solubility.[1] For challenging cases, gentle warming and ultrasonication can be employed to facilitate dissolution.[1]

Q2: How should I store the stock solution?

A2: For short-term storage, it is often recommended to store DMSO stock solutions at room temperature to avoid precipitation, provided the compound is stable.[1] For long-term storage, aliquoting and storing at -20°C or -80°C is advisable. Before use, ensure any frozen stock is completely thawed and vortexed to ensure homogeneity.

Q3: My compound shows potent activity in biochemical assays but is less active in cell-based assays. What could be the reason?

A3: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.

  • Intracellular Metabolism: The compound may be rapidly metabolized to an inactive form within the cell.

Q4: Are there any known off-target effects of quinazolinone derivatives?

A4: Quinazolinone derivatives have been reported to interact with a variety of biological targets.[2][3][4] Depending on the specific substitutions, they can exhibit a range of activities.[2] It is always recommended to perform counter-screens or use target-specific assays to confirm the mechanism of action.

Experimental Protocols

1. Preparation of Stock Solution

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If necessary, gently warm the solution (not exceeding 40°C) and sonicate until the compound is completely dissolved.

  • Store the stock solution as recommended.

2. Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.

  • Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Media stock->serial_dil treat_cells Treat Cells with Compound serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze Calculate IC50 read_plate->analyze

Caption: A typical experimental workflow for evaluating the cytotoxicity of a compound.

hypothetical_pathway compound 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 response Cellular Response (e.g., Apoptosis) downstream2->response

References

Technical Support Center: Stability of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the general stability of quinazolinone derivatives, the primary factors influencing the stability of this compound in solution are likely to be pH, temperature, light, and the presence of oxidizing agents. Quinazolinone compounds can be susceptible to hydrolysis under acidic or basic conditions, and this degradation can be accelerated at elevated temperatures.[1][2] Additionally, some quinazoline derivatives have been shown to be unstable when exposed to light.[3] The mercapto group is also a known site of oxidative degradation.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation routes can be inferred based on its chemical structure. These include:

  • Hydrolysis: Cleavage of the amide bond in the quinazolinone ring, particularly under harsh acidic or basic conditions, leading to ring-opening.[1]

  • Oxidation: The 2-mercapto group is susceptible to oxidation, which could lead to the formation of a disulfide dimer or further oxidation to sulfonic acid derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of various photoproducts.[3]

Q3: In which solvents is the compound expected to be most stable?

For many quinazolinone derivatives, polar aprotic solvents are often suitable for creating stock solutions. However, it is crucial to perform preliminary stability tests in the specific solvent system to be used in your experiments. In some cases, O-alkylation of the quinazolinone ring has been observed to be more likely in polar solvents, which could be a consideration for long-term storage.[4] For aqueous buffers, it is advisable to use freshly prepared solutions and protect them from light.

Q4: How can I monitor the stability of my compound in solution?

A stability-indicating analytical method is essential for monitoring the degradation of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. A validated HPLC method should be able to separate the parent compound from its potential degradation products, allowing for the quantification of the parent compound over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis of aqueous solutions. Hydrolysis (pH-dependent).Prepare fresh solutions before use. Investigate the stability of the compound in a range of buffered solutions (e.g., pH 3, 7, 9) to determine the optimal pH for your experiments. Store solutions at low temperatures (e.g., 2-8 °C) and protect from light.
Appearance of new, more polar peaks in the chromatogram. Oxidative degradation of the mercapto group (e.g., to sulfonic acid) or hydrolytic ring opening.De-gas solvents to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the experimental design. Ensure proper storage conditions to minimize exposure to air.
Appearance of a new, less polar peak, potentially with a doubled molecular weight in LC-MS. Formation of a disulfide dimer through oxidation of the mercapto group.Use freshly prepared solutions. Minimize headspace in vials to reduce exposure to oxygen. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of solid material.
Inconsistent results between experiments conducted on different days. Photodegradation from exposure to ambient or laboratory light.Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. Minimize the exposure of the compound to light during handling and preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method to separate this compound from its degradation products.

Instrumentation:

  • A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate buffer, pH 7.0). The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by obtaining the UV spectrum of the compound (e.g., 254 nm or the lambda max).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development and Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

  • Peak purity analysis of the parent compound peak under stress conditions should be performed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
Thermal (Solid), 60°C48
Photolytic (Solution)24

(Note: This table should be populated with experimental data.)

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis hplc->data

Caption: Workflow for assessing the stability of the compound.

G cluster_degradation Potential Degradation Pathways parent 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation [O] photodegradation Photodegradation parent->photodegradation ring_opened Ring-Opened Product hydrolysis->ring_opened disulfide Disulfide Dimer oxidation->disulfide photoproducts Various Photoproducts photodegradation->photoproducts sulfonic_acid Sulfonic Acid Derivative disulfide->sulfonic_acid Further [O]

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Refining Molecular Modeling Parameters for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular modeling parameters for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: Why are standard force field parameters often insufficient for novel molecules like this compound?

A1: Standard force fields like GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field) are parameterized for a broad range of common chemical fragments.[1][2] Novel molecules, particularly those with complex aromatic systems and flexible side chains like this compound, may contain chemical environments that are not well-represented in the parameter libraries.[2][3] This can lead to inaccuracies in representing the molecule's geometry, conformational energies, and intermolecular interactions.[2] Therefore, a custom parameterization is often necessary to achieve reliable simulation results.

Q2: What are the most critical parameters to refine for this molecule?

A2: For a molecule with a quinazolinone core and a flexible sidechain, the most critical parameters to refine are typically:

  • Partial Atomic Charges: These govern the electrostatic interactions, which are crucial for intermolecular interactions, including protein-ligand binding. Quantum mechanical (QM) calculations are the gold standard for deriving accurate charges.

  • Dihedral Angle Parameters: These control the conformational flexibility of the 3-methoxypropyl sidechain and its orientation relative to the quinazolinone ring. In conjugated systems, these torsions can have a significant impact on the overall molecular shape and energy.[2]

  • Bonded Parameters (Bonds and Angles): While less frequently a source of major error, it is good practice to verify these against QM calculations, especially for any unusual bond types.

Q3: What computational methods are recommended for parameter derivation?

A3: A combination of quantum mechanics (QM) and molecular mechanics (MM) methods is recommended. Density Functional Theory (DFT) is a widely used QM method for calculating molecular properties like geometries, vibrational frequencies, and electrostatic potentials, which are then used to derive the MM parameters.[4][5] For instance, DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) can provide a good balance of accuracy and computational cost for this type of molecule.[6]

Q4: How can I validate the refined parameters?

A4: Validation is a critical step. Common approaches include:

  • Comparison with QM data: The energies of different conformations calculated with your new MM parameters should correlate well with the energies from higher-level QM calculations.

  • Reproduction of experimental data: If available, you can compare simulated properties with experimental data. For example, you can compare the simulated conformational preferences with those determined by NMR spectroscopy.

  • Molecular Dynamics (MD) simulations: Running short MD simulations in a relevant environment (e.g., water) can help assess the stability of the molecule with the new parameters and identify any unphysical behavior.[7][8]

Troubleshooting Guides

Issue 1: My molecule adopts an unrealistic conformation during MD simulation.

Possible Cause Troubleshooting Step
Inaccurate dihedral angle parameters.1. Perform a relaxed scan of the problematic dihedral angle using QM calculations to obtain the potential energy profile. 2. Fit new dihedral parameters to this QM energy profile. 3. Ensure the periodicity and phase of the new parameters are correct.
Incorrect partial atomic charges leading to strong, unrealistic intramolecular interactions.1. Recalculate atomic charges using a reliable method like RESP (Restrained Electrostatic Potential) or Merz-Kollman fitting to a QM-calculated electrostatic potential. 2. Ensure the total charge of the molecule is correct (neutral in this case).
Van der Waals clashes due to incorrect atom types or parameters.1. Verify that the correct atom types have been assigned from the chosen force field (e.g., GAFF2). 2. For critical atoms, consider using custom Lennard-Jones parameters if default values are inadequate, though this is a more advanced procedure.[1]

Issue 2: The calculated binding free energy of my ligand to its target protein is inconsistent or has a high standard error.

Possible Cause Troubleshooting Step
Poor sampling of the ligand's conformational space.1. Ensure your MD simulation is long enough to allow the ligand to explore relevant conformations.[9] 2. Consider using enhanced sampling techniques like replica exchange molecular dynamics (REMD) or metadynamics.
Inaccurate electrostatic or van der Waals parameters.1. As in Issue 1, refine the partial atomic charges using QM calculations. 2. Ensure that the Lennard-Jones parameters are appropriate and that combining rules are correctly applied in your simulation software.
Unstable protein-ligand complex during the simulation.1. Analyze the RMSD and RMSF of both the protein and the ligand to check for instability.[7] 2. If the ligand is partially or fully unbinding, the simulation time might be too long for a stable binding pose, or the initial docking pose might be incorrect.

Experimental Protocols

Protocol 1: Quantum Mechanical Calculation for Parameter Derivation
  • Geometry Optimization:

    • Build the 3D structure of this compound using a molecular editor.

    • Perform an initial geometry optimization using a fast method like molecular mechanics (e.g., with the UFF force field).

    • Perform a high-level QM geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).[6]

  • Vibrational Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization to confirm the structure is a true minimum (no imaginary frequencies) and to derive force constants for bonds and angles.

  • Electrostatic Potential (ESP) Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to compute the electrostatic potential on a grid of points around the molecule. This ESP will be used for charge fitting.

  • Dihedral Angle Scan:

    • Identify the key rotatable bonds in the 3-methoxypropyl sidechain.

    • For each of these bonds, perform a relaxed potential energy surface (PES) scan by rotating the bond in discrete steps (e.g., 10-15 degrees) and optimizing the rest of the molecule at each step.

Protocol 2: Parameter Fitting and Validation
  • Charge Derivation:

    • Use a program like antechamber from the AmberTools suite to fit restrained electrostatic potential (RESP) charges to the QM-calculated ESP.

  • Derivation of Bonded Parameters:

    • Use force field fitting tools (e.g., parmchk2 in AmberTools) to find initial parameters for bonds, angles, and dihedrals from the chosen force field (e.g., GAFF2).

    • For dihedrals, use a fitting program to derive custom parameters that reproduce the QM PES scan.

  • Parameter Validation:

    • Build a simulation system with the newly parameterized molecule (e.g., in a box of water).

    • Run a short energy minimization followed by an equilibration MD simulation.

    • Run a production MD simulation and analyze the trajectory for conformational stability and agreement with any available experimental data.

Quantitative Data Summary

The following tables provide a template for organizing the quantitative data you will generate during the parameterization process.

Table 1: Comparison of Key Geometrical Parameters (QM vs. MM)

ParameterQM (B3LYP/6-31G(d,p))Your MM Force Field
Bond Length (e.g., C=O) (Å)ValueValue
Bond Angle (e.g., N-C=O) (°)ValueValue
Dihedral Angle (e.g., C-N-C-C) (°)ValueValue

Table 2: Derived Partial Atomic Charges (RESP)

AtomCharge (e)
N1Value
C2Value
SValue
......

Table 3: Custom Dihedral Parameters

Dihedral Atom TypesForce Constant (kcal/mol)PeriodicityPhase (degrees)
X-C-C-YValueValueValue
............

Visualizations

experimental_workflow cluster_qm Quantum Mechanics (QM) Calculations cluster_mm Molecular Mechanics (MM) Parameterization cluster_validation Validation geom_opt Geometry Optimization (DFT B3LYP/6-31G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc esp_calc ESP Calculation geom_opt->esp_calc dihedral_scan Dihedral Scan geom_opt->dihedral_scan param_assign Assign Initial Parameters (GAFF2) freq_calc->param_assign charge_fit Charge Fitting (RESP) esp_calc->charge_fit dihedral_fit Fit Dihedral Parameters dihedral_scan->dihedral_fit md_sim Molecular Dynamics Simulation charge_fit->md_sim param_assign->md_sim dihedral_fit->md_sim analysis Trajectory Analysis md_sim->analysis troubleshooting_logic start MD Simulation Shows Unrealistic Conformation check_dihedrals Are dihedral angles the issue? start->check_dihedrals check_charges Are atomic charges incorrect? check_dihedrals->check_charges No refine_dihedrals Refit dihedrals to QM potential energy scan check_dihedrals->refine_dihedrals Yes check_vdw Are there VDW clashes? check_charges->check_vdw No refine_charges Recalculate charges using RESP/Merz-Kollman check_charges->refine_charges Yes verify_atom_types Verify atom types and VDW parameters check_vdw->verify_atom_types Yes rerun_sim Rerun Simulation check_vdw->rerun_sim No refine_dihedrals->rerun_sim refine_charges->rerun_sim verify_atom_types->rerun_sim

References

addressing off-target effects of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential off-target effects encountered during their experiments with this compound and related quinazolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell line at concentrations where the primary target is not significantly inhibited. What could be the cause?

A1: This suggests potential off-target effects of the compound. Quinazolinone scaffolds are known to interact with a variety of biological targets beyond the intended one.[1][2][3] At higher concentrations, these off-target interactions can lead to cytotoxicity.[4] It is recommended to perform a broader screening against a panel of common off-target proteins, such as kinases or other enzymes known to be inhibited by quinazolinone derivatives.

Q2: Our compound shows inhibitory activity against the target protein in a biochemical assay, but this doesn't translate to the expected downstream effect in a cellular context. Why might this be?

A2: Several factors could contribute to this discrepancy:

  • Cellular Permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.

  • Drug Efflux: The compound could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell.[4]

  • Activation of Bypass Signaling Pathways: Inhibition of the primary target may be compensated by the activation of alternative signaling pathways in the cell.[4]

  • Compound Stability: The compound may be unstable in the cell culture media or rapidly metabolized by the cells.[4]

Q3: We are seeing inconsistent IC50 values in our cell viability assays. What are the likely sources of this variability?

A3: Inconsistent IC50 values can arise from several experimental variables:[4]

  • Cell Density and Health: Variations in cell seeding density or the use of cells with high passage numbers can alter drug responses.[4]

  • Compound Preparation: Ensure accurate and consistent preparation of compound dilutions. The compound's solubility in the assay medium should also be confirmed.

  • Assay Incubation Time: The duration of compound exposure can significantly impact the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.[4]

  • Reagent Quality: Use fresh, high-quality reagents for the viability assay to ensure reproducibility.[4]

Troubleshooting Guides

Problem 1: High background signal or non-specific binding in a target-based assay.
  • Possible Cause: The mercapto group on the quinazolinone core can be reactive and may lead to non-specific interactions.[5]

  • Troubleshooting Steps:

    • Optimize Blocking Buffers: Increase the concentration of blocking agents (e.g., BSA, non-fat milk) or test different blocking reagents.

    • Include Detergents: Add a mild non-ionic detergent (e.g., Tween-20, Triton X-100) to your wash and binding buffers to reduce non-specific hydrophobic interactions.

    • Vary Compound Concentration: Perform a dose-response curve to identify a concentration range where specific binding is observed above the background.

    • Run Control Experiments: Include a negative control compound with a similar scaffold but known to be inactive against the target to assess non-specific effects.

Problem 2: Observed inhibition of an unexpected signaling pathway in a Western Blot analysis.
  • Possible Cause: The compound is likely inhibiting an off-target kinase or other enzyme in this alternative pathway. The quinazolinone scaffold is a known "privileged structure" that can bind to the ATP-binding site of many kinases.[2][3]

  • Troubleshooting Steps:

    • Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target interactions. Several commercial services are available for this.

    • Dose-Response Analysis: Determine the IC50 of your compound for both the on-target and the off-target pathway. This will help to establish the therapeutic window.

    • Structural Analogs: Test structurally related analogs of your compound. If the off-target inhibition is also observed with these analogs, it may be a common feature of the scaffold.

    • Consult the Literature: Review literature on similar quinazolinone derivatives to see if they have reported activity against the observed off-target pathway.[1][6]

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity Profile

This table illustrates a hypothetical scenario where this compound (Your Compound) is evaluated against its intended target and a panel of common off-target kinases.

TargetIC50 (nM) for Your CompoundIC50 (nM) for Control Compound AIC50 (nM) for Control Compound B
On-Target: Kinase X 50 >10,00075
Off-Target: EGFR850>10,000900
Off-Target: VEGFR-21,200>10,0001,500
Off-Target: DHFR>10,0008,000>10,000
Off-Target: Tubulin>10,000>10,000>10,000

Control Compound A: A structurally dissimilar inhibitor for the on-target. Control Compound B: A structurally similar analog of your compound.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Luminescent Assay)
  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate solution (e.g., ATP and peptide substrate) in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 20 µL of a commercial luminescent kinase detection reagent (which measures the amount of ATP remaining).

    • Incubate for a further 10 minutes and read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-total-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Visualizations

G cluster_0 Troubleshooting Workflow for Off-Target Effects Start Unexpected Cellular Phenotype Observed CheckPurity Verify Compound Purity and Identity Start->CheckPurity DoseResponse Perform On-Target vs. Cellular Dose-Response CheckPurity->DoseResponse Discrepancy Discrepancy Between Biochemical and Cellular Potency? DoseResponse->Discrepancy OffTargetScreen Conduct Broad Off-Target Screening (e.g., Kinase Panel) Discrepancy->OffTargetScreen Yes ValidateOffTarget Validate Off-Target Engagement in Cells (e.g., Western Blot) Discrepancy->ValidateOffTarget No, Potency Correlates IdentifyOffTarget Identify Potential Off-Target(s) OffTargetScreen->IdentifyOffTarget IdentifyOffTarget->ValidateOffTarget SAR Synthesize and Test Analogs to Improve Selectivity ValidateOffTarget->SAR End Characterized Compound Profile SAR->End

Caption: Troubleshooting workflow for identifying and validating off-target effects.

G cluster_1 Hypothetical Signaling Pathway Interaction Compound 2-Mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one OnTarget On-Target Kinase X Compound->OnTarget Inhibits OffTarget Off-Target Kinase Y (e.g., EGFR) Compound->OffTarget Inhibits DownstreamOn Expected Downstream Signaling OnTarget->DownstreamOn Blocked PhenotypeOn Desired Cellular Effect DownstreamOn->PhenotypeOn DownstreamOff Unexpected Downstream Signaling OffTarget->DownstreamOff Blocked PhenotypeOff Observed Off-Target Effect (e.g., Cytotoxicity) DownstreamOff->PhenotypeOff

Caption: Potential on-target and off-target signaling pathways of the compound.

G cluster_2 Experimental Workflow for Off-Target Characterization A 1. Primary Biochemical Assay (On-Target) B 2. Cellular Assay (e.g., Viability, Phenotypic) A->B C 3. Broad Kinase/Enzyme Panel Screening B->C D 4. Target Validation in Cells (e.g., Western Blot, CETSA) C->D E 5. Structure-Activity Relationship (SAR) Studies D->E F 6. In Vivo Model Evaluation E->F

Caption: A logical workflow for characterizing compound off-target effects.

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 2-Mercapto-3-Substituted-Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including potent anticancer properties. Within this class, 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives have emerged as a particularly promising area of research for the development of novel oncology therapeutics. These compounds exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and survival.

This guide provides a comparative analysis of the anticancer activity of selected 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives based on available experimental data. While specific peer-reviewed anticancer activity data for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one was not available at the time of this review, this document will focus on structurally related and well-characterized analogs to offer a valuable comparative framework. The objective is to present a clear, data-driven comparison of their performance, supported by detailed experimental methodologies and visualizations of key signaling pathways, to aid researchers in the field of anticancer drug discovery.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify the potency of these compounds. The following tables summarize the reported anticancer activities of selected derivatives.

Table 1: Anticancer Activity of 2-Substituted-mercapto-3-benzyl-quinazolin-4(3H)-one Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 / GI50 (µM)Reference
Compound 1 2-(2,4-dinitrophenyl)thio-3-benzyl-6-iodoNot Specified (MG-MID)2.7[1]
Compound 2 N'-[(3-Benzyl-4-oxo-6-iodo-3H-quinazoline-2-yl)thioacetyl]-N(3)-ethylthiosemicarbazideNot Specified (MG-MID)12.8[2]
Compound 3 N-benzoyl-N'-[2-(3-benzyl-4-oxo-6-iodo-3H-quinozolin-2-yl)thioacetyl]hydrazineNot Specified (MG-MID)11.3[2]
Compound 4 2-[(3,6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazolineNot Specified (MG-MID)13.8[2]

Table 2: Anticancer Activity of 2-Substituted-mercapto-3-(3,4,5-trimethoxybenzyl)-quinazolin-4(3H)-one Derivatives

CompoundSubstitution at 2-mercapto positionMean GI50 (µM)Reference
Compound 5 N-(4-Chlorophenyl)acetamide17.90[3][4]
Compound 6 N-(3,4,5-trimethoxybenzyl)propanamide6.33[3][4]

Table 3: Anticancer Activity of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide Derivatives

CompoundSubstitution on Anilide RingRenal Cancer (GI50 µM)Colon Cancer (GI50 µM)NSCLC (GI50 µM)Breast Cancer (GI50 µM)Ovarian Cancer (GI50 µM)Melanoma (GI50 µM)Reference
Compound 7 N-(3,4,5-trimethoxyphenyl)acetamide1.772.022.042.772.553.30[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of quinazolinone derivatives.

Cell Viability Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Quinazolinone Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 Values read->analyze

MTT Assay Experimental Workflow
Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) is quantified.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, measuring the fluorescence of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined from the DNA content histogram.

Signaling Pathways in Quinazolinone Anticancer Activity

Quinazolinone derivatives often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone Quinazolinone Agent Quinazolinone->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of EGFR Signaling by Quinazolinones
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is common in various cancers, making it an attractive therapeutic target.

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Quinazolinone Quinazolinone Agent Quinazolinone->PI3K Inhibition Response Cell Growth, Proliferation, Survival Downstream->Response

Targeting the PI3K/Akt Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply.

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS Quinazolinone Quinazolinone Agent Quinazolinone->VEGFR Inhibition Angiogenesis Angiogenesis, Vascular Permeability PLC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Inhibition of VEGFR-Mediated Angiogenesis

Conclusion

The 2-mercapto-3-substituted-quinazolin-4(3H)-one scaffold represents a versatile and potent platform for the development of novel anticancer agents. The presented data highlights the significant cytotoxic potential of various derivatives against a range of cancer cell lines. The diverse mechanisms of action, often involving the inhibition of critical signaling pathways such as EGFR, PI3K/Akt, and VEGFR, underscore the therapeutic promise of this class of compounds. While further investigation is required to elucidate the full potential of specific analogs like this compound, the comparative data and detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses, in vivo efficacy studies, and the identification of precise molecular targets to facilitate the clinical translation of these promising anticancer candidates.

References

Comparative Cytotoxicity Analysis of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one and Known Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals a lack of specific cytotoxic data for the compound 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. While the quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives synthesized and evaluated for their efficacy, the specific derivative requested has not been the subject of published comparative cytotoxicity studies against known inhibitors.

This guide, therefore, presents a summary of the cytotoxic activity of structurally related 2-mercaptoquinazolinone and quinazolin-4(3H)-one derivatives, providing context for the potential activity of the target compound. The information is intended for researchers, scientists, and drug development professionals interested in this class of molecules.

Cytotoxicity of Structurally Related Quinazolinone Derivatives

Numerous studies have demonstrated the potent anticancer effects of various substituted quinazolinone derivatives. These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes like dihydrofolate reductase (DHFR) and tyrosine kinases.

For context, the following table summarizes the cytotoxic activities of several 2-mercaptoquinazolinone and quinazolin-4(3H)-one derivatives against various cancer cell lines, as reported in the literature. These are compared with established anticancer drugs that were used as positive controls in the respective studies.

Compound ClassDerivative ExampleCancer Cell LineIC50/GI50 (µM)Known Inhibitor (Control)IC50/GI50 of Control (µM)
2-Mercapto-quinazolinoneN'-[(3-Benzyl-4-oxo-6-iodo-3H-quinazoline-2-yl)thioacetyl]-N(3)-ethylthiosemicarbazideNot Specified12.8 (GI50)Not SpecifiedNot Specified
2-Mercapto-quinazolinoneN-benzoyl-N'-[2-(3-benzyl-4-oxo-6-iodo-3H-quinozolin-2-yl)thioacetyl]hydrazineNot Specified11.3 (GI50)Not SpecifiedNot Specified
2-Mercapto-quinazolinone2-[(3, 6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazolineNot Specified13.8 (GI50)Not SpecifiedNot Specified
Quinazolin-4(3H)-oneSubstituted quinazoline derivatives (21-23)HeLa, MDA-MB2311.85 - 2.81Gefitinib4.3 (HeLa), 28.3 (MDA-MB231)
Quinazolin-4(3H)-oneQuinazolinone hydrazide (3j)MCF-70.20Lapatinib5.9
Quinazolin-4(3H)-oneQuinazolinone hydrazide (3g)A27800.14Lapatinib12.11
Quinazolin-4(3H)-oneThiazole-quinazolinone hybrid (A3)PC3, MCF-7, HT-2910, 10, 12Doxorubicin3.7 (PC3), 7.2 (MCF-7), 5.6 (HT-29)

Experimental Protocols

The cytotoxic activity of the compounds listed above, and other related quinazolinone derivatives, is typically evaluated using standard in vitro assays. The most common methods cited in the literature are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow of a Typical MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a known inhibitor (positive control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plate is incubated for a few hours to allow the conversion of MTT to formazan by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Workflow of a Typical SRB Assay:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).

  • Data Analysis: The GI50 value (the concentration of the compound that causes 50% growth inhibition) is calculated.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of a cytotoxicity screening experiment as described, the following diagram is provided.

Cytotoxicity_Screening_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treat Cells with Test Compound & Known Inhibitor adhesion->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay_step Perform Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay_step measurement Measure Absorbance assay_step->measurement calculation Calculate % Viability/ Growth Inhibition measurement->calculation ic50_gi50 Determine IC50/GI50 Values calculation->ic50_gi50

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.

Conclusion

While a direct comparative cytotoxicity analysis of this compound against known inhibitors is not possible due to the absence of published data, the broader family of quinazolinone derivatives continues to be a promising area of research for the development of novel anticancer therapeutics. The experimental protocols and comparative data for related compounds provided in this guide can serve as a valuable resource for researchers interested in synthesizing and evaluating new derivatives within this chemical class. Further research is warranted to determine the specific cytotoxic profile of this compound.

Validating the Target of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Comparative Guide to Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the biological target of the novel compound 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, hereafter referred to as "Q-one". Based on the common quinazolinone scaffold, a plausible hypothesized target for its anti-cancer activity is the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This guide will focus on validating EGFR as the target of Q-one by comparing genetic knockdown studies with traditional pharmacological inhibition.

Comparison of Target Validation Methodologies

Target validation is a critical step in drug discovery to ensure that a drug candidate exerts its therapeutic effect through the intended molecular target.[4] The two primary approaches for target validation are genetic manipulation and pharmacological modulation. The following table compares these two methodologies.

FeatureGenetic Knockdown (siRNA)Pharmacological Inhibition (Q-one)
Principle Reduces the expression of the target protein.Directly inhibits the activity of the target protein.
Specificity Can be highly specific to the target mRNA sequence. Off-target effects are a consideration.[1]Can have off-target effects by inhibiting other proteins with similar binding sites.
Mechanism Acts at the mRNA level, leading to protein degradation.[1]Acts at the protein level, typically through competitive or allosteric inhibition.
Utility Directly links the target protein to a cellular phenotype.Assesses the therapeutic potential of inhibiting the target.
Controls Non-targeting siRNA, scrambled siRNA.Vehicle control, known inhibitor of the target.

Hypothetical Experimental Data

The following tables present hypothetical data from experiments designed to validate EGFR as the target of Q-one in a cancer cell line overexpressing EGFR (e.g., A431).

Table 1: Comparative Effect of Q-one and EGFR siRNA on Cell Viability

This table summarizes the impact of Q-one and EGFR knockdown on the viability of A431 cells, as measured by an MTT assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth. A lower IC50 indicates higher potency.

TreatmentTargetIC50 / % Viability ReductionPositive Control
Q-one EGFR (Hypothesized)5 µMGefitinib (IC50 = 0.5 µM)
EGFR siRNA EGFR70% reduction in viabilityN/A
Non-targeting siRNA N/ANo significant changeN/A

Data are hypothetical and for illustrative purposes.

Table 2: Comparative Effect of Q-one and EGFR siRNA on Protein Expression

This table shows the hypothetical results of a Western blot analysis, quantifying the levels of total EGFR and phosphorylated EGFR (p-EGFR), the active form of the receptor.

TreatmentTotal EGFR Expression (Normalized)p-EGFR (Tyr1068) Expression (Normalized)Positive Control
Vehicle Control 1.01.0N/A
Q-one (5 µM) 0.950.2Gefitinib (0.5 µM) - p-EGFR: 0.1
EGFR siRNA 0.250.05N/A
Non-targeting siRNA 1.00.98N/A

Data are hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for understanding the target validation workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Q_one Q-one Q_one->EGFR Inhibits siRNA EGFR siRNA siRNA->EGFR Knocks Down RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and points of intervention.

Target_Validation_Workflow Start Hypothesize EGFR as Target for Q-one Culture Culture A431 Cells Start->Culture Treatment Treat Cells Culture->Treatment Q_one_Treat Q-one Treatment Treatment->Q_one_Treat siRNA_Treat EGFR siRNA Transfection Treatment->siRNA_Treat Controls Controls (Vehicle, Non-targeting siRNA, Gefitinib) Treatment->Controls MTT MTT Assay (Cell Viability) Q_one_Treat->MTT Western Western Blot (Protein Expression) Q_one_Treat->Western siRNA_Treat->MTT siRNA_Treat->Western Controls->MTT Controls->Western Analysis Data Analysis & Comparison MTT->Analysis Western->Analysis Conclusion Validate/Refute EGFR as Target Analysis->Conclusion

Caption: Experimental workflow for EGFR target validation.

Detailed Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of EGFR
  • Cell Seeding: Plate A431 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute EGFR-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.

Protocol 2: Western Blot Analysis of EGFR and p-EGFR
  • Cell Lysis: After treatment with Q-one or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[5]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total EGFR and p-EGFR (Tyr1068).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Cell Viability (MTT) Assay
  • Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Q-one, Gefitinib, or the vehicle control for 72 hours. For siRNA-treated cells, perform the MTT assay 72 hours post-transfection.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Conclusion

Validating the molecular target of a novel compound is fundamental to its development as a therapeutic agent. This guide outlines a comparative approach using both genetic knockdown and pharmacological inhibition to build a strong case for EGFR as the target of the hypothetical compound "Q-one". The convergence of data from these orthogonal methods—phenotypic changes (cell viability) and direct target engagement (protein expression and phosphorylation)—provides robust evidence for target validation. This rigorous approach increases the confidence in the compound's mechanism of action and its potential for further preclinical and clinical development.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the intricate world of drug discovery, understanding the selectivity of a compound is paramount. This guide provides a comprehensive cross-reactivity and comparative analysis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one , a quinazolinone derivative with potential therapeutic applications. While direct, extensive cross-reactivity data for this specific molecule is limited in publicly available literature, this document offers a comparative framework based on the known biological activities of structurally related 2-mercapto-quinazolin-4(3H)-one analogs. This guide is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of its potential for off-target effects and to guide future selectivity profiling studies.

The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The diverse biological targets of this scaffold underscore the importance of thorough cross-reactivity profiling to ensure the desired therapeutic effect while minimizing adverse reactions.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential cross-reactivity of this compound, we have selected several structurally related 2-mercapto-quinazolinone derivatives for which inhibitory activity data against various targets have been published. This comparative approach allows for an initial assessment of the potential target families that may be modulated by the subject compound.

Table 1: Comparative Inhibitory Activities of 2-Mercapto-Quinazolinone Derivatives
Compound/AlternativeTarget(s)IC50/Kᵢ (nM)Reference CompoundIC50/Kᵢ (nM)
Alternative A: 2-((2-Oxo-2-phenylethyl)thio)quinazolinone derivative hCA IX40.7Acetazolamide (AAZ)-
hCA XII13.0Acetazolamide (AAZ)-
hCA II140,800Acetazolamide (AAZ)-
Alternative B: 2-substituted mercapto-quinazolin-4-one derivative Dihydrofolate Reductase (DHFR)-Methotrexate (MTX)-
Alternative C: 6-pyrazole quinazolinone derivative ALK2 Kinase8200--
Alternative D: Quinazolinone-Isatin Hybrid CDK2183Staurosporine-
EGFR83Erlotinib-
VEGFR-276Sorafenib-
HER2138Lapatinib-

Note: Specific IC50/Kᵢ values for Alternative B were not provided in the source material, but the class of compounds was identified as potent DHFR inhibitors.[4] Data for Alternatives A, C, and D are sourced from studies on carbonic anhydrase inhibitors, ALK2 inhibitors, and multi-kinase inhibitors, respectively.[5][6][7]

Potential Signaling Pathways and Off-Target Interactions

The diverse targets of quinazolinone derivatives suggest that this compound could potentially interact with multiple signaling pathways. Based on the activities of its analogs, key pathways to consider for cross-reactivity screening include those driven by protein kinases, carbonic anhydrases, and dihydrofolate reductase.

Potential_Signaling_Pathways Compound 2-mercapto-3-(3-methoxypropyl) quinazolin-4(3H)-one Kinases Protein Kinases (e.g., ALK2, CDK2, EGFR, VEGFR-2, HER2) Compound->Kinases CarbonicAnhydrases Carbonic Anhydrases (e.g., hCA IX, XII) Compound->CarbonicAnhydrases DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR CellProliferation Cell Proliferation & Survival Kinases->CellProliferation pH_Homeostasis pH Homeostasis & Ion Transport CarbonicAnhydrases->pH_Homeostasis Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis

Figure 1. Potential signaling pathways modulated by quinazolinone derivatives.

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the specific cross-reactivity profile of this compound, a tiered screening approach is recommended. The following are detailed methodologies for key experiments.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is crucial for determining the inhibitory activity of the compound against a broad panel of protein kinases.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is converted to ATP, which then drives a luciferase-mediated reaction, generating a luminescent signal that is inversely proportional to the kinase activity.[8]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control. Add the specific kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Test Compound Start->CompoundPrep Dispense Dispense Compound and Kinase into 96-well Plate CompoundPrep->Dispense Incubate1 Pre-incubation Dispense->Incubate1 AddSubstrate Add Substrate/ATP Mixture Incubate1->AddSubstrate Incubate2 Incubate at 30°C AddSubstrate->Incubate2 StopReaction Stop Reaction & Deplete ATP Incubate2->StopReaction AddDetection Add Detection Reagent StopReaction->AddDetection ReadLuminescence Measure Luminescence AddDetection->ReadLuminescence Analyze Calculate IC50 ReadLuminescence->Analyze End End Analyze->End

Figure 2. Workflow for a luminescence-based in vitro kinase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]

Principle: The binding of a small molecule to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, revealing a shift in the melting temperature in the presence of a binding ligand.[11]

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension or lysate and heat the samples to a range of different temperatures to induce thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Analysis: Quantify the amount of the specific target protein in the soluble fraction using methods such as Western blotting or mass spectrometry. Plot the amount of soluble protein against temperature to generate a melting curve and determine the shift in melting temperature (ΔTm).[12][13]

CETSA_Workflow Start Start CellCulture Culture and Treat Cells with Compound Start->CellCulture HeatTreatment Apply Temperature Gradient to Cell Samples CellCulture->HeatTreatment Lysis Cell Lysis HeatTreatment->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Quantification Quantify Target Protein (e.g., Western Blot) Supernatant->Quantification Analysis Generate Melting Curve and Determine ΔTm Quantification->Analysis End End Analysis->End

Figure 3. General workflow for the Cellular Thermal Shift Assay (CETSA).

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete for binding. The amount of bound radioactivity is measured, and a decrease in signal indicates displacement by the test compound.[14]

Protocol:

  • Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or a known unlabeled ligand (for control).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, where the receptor-bound complex is retained on the filter.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Kᵢ).[15][16]

Conclusion

While the precise cross-reactivity profile of this compound remains to be fully elucidated, the available data on structurally related compounds provide a valuable starting point for hypothesis-driven investigation. The quinazolinone scaffold is known to interact with a variety of biological targets, particularly protein kinases. Therefore, a comprehensive kinase panel screening is strongly recommended as a primary step in characterizing the selectivity of this compound. Subsequent cellular assays, such as CETSA, can then be employed to confirm target engagement in a more physiologically relevant setting. The experimental protocols detailed in this guide offer a robust framework for conducting these essential studies, which will be critical in advancing the development of this compound as a potential therapeutic agent.

References

Unveiling the Anticancer Potential of 2-Mercapto-Quinazolinone Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives across different cancer cell lines. This analysis is based on available experimental data and aims to shed light on the therapeutic potential and mechanisms of action of this class of compounds.

While direct studies on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one are limited, extensive research on its structural analogs offers valuable insights into their anticancer properties. This guide synthesizes findings from multiple studies to present a comparative overview of their cytotoxic effects, target signaling pathways, and the experimental approaches used for their evaluation.

Comparative Cytotoxicity Across Cancer Cell Lines

The antitumor activity of 2-mercapto-quinazolin-4(3H)-one derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been compiled from various studies to facilitate a direct comparison.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Series 1: 2-Substituted-thio-4-oxoquinazolin-3(4H)-yl Derivatives
Compound 2-(hCA IX and hCA XII inhibition)Kᵢ = 40.7 nM (hCA IX), 13.0 nM (hCA XII)[1]
Compound 4-(hCA IX and hCA XII inhibition)Kᵢ = 8.0 nM (hCA IX), 10.8 nM (hCA XII)[1]
Series 2: Quinazolin-4(3H)-one Esters and Hydrazides
Compound 2j (ester)MCF-7Breast Adenocarcinoma3.79 ± 0.96[2]
Compound 3j (hydrazide)MCF-7Breast Adenocarcinoma0.20 ± 0.02[2]
Compound 3a (hydrazide)A2780Ovarian Carcinoma3.00 ± 1.20[2]
Compound 3g (hydrazide)A2780Ovarian Carcinoma0.14 ± 0.03[2]
Series 3: Quinazolinone-1,2,3-triazole Glycosides
Compound 13HCT-116Colon Carcinoma-[3]
Series 4: 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives
Compound 5aHepG2Hepatocellular Carcinoma> 25[4]
Compound 5bHepG2Hepatocellular Carcinoma> 12.5[4]
Compound 5cHepG2Hepatocellular Carcinoma> 37.5[4]
Series 5: 2-Sulfanylquinazolin-4(3H)-one Derivatives
Compound 5dHepG2Hepatocellular Carcinoma1.94 - 7.1[5]
MCF-7Breast Cancer1.94 - 7.1[5]
MDA-231Breast Cancer1.94 - 7.1[5]
HeLaCervical Cancer1.94 - 7.1[5]
Series 6: Quinazolinone Schiff Base Derivatives
Compound AMCF-7Breast Cancer3.27 ± 0.171 µg/mL[6]
Compound BMCF-7Breast Cancer4.36 ± 0.219 µg/mL[6]

Deciphering the Mechanism of Action: Key Signaling Pathways

The anticancer effects of 2-mercapto-quinazolin-4(3H)-one derivatives are often attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

A primary mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases, which are pivotal in cancer progression.[5] Notably, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequent targets.[5] By blocking the activity of these receptors, the compounds can halt downstream signaling cascades, such as the Ras/Raf/MAPK and PIK-3/AKT pathways, which are essential for cell growth and survival.[5]

Furthermore, several derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[7]

Induction of apoptosis, or programmed cell death, is another significant mechanism. These compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[6][8][9] The extrinsic pathway can also be activated, involving caspase-8.[6]

Signaling_Pathway Quinazolinone 2-Mercapto-Quinazolinone Derivatives EGFR_VEGFR EGFR/VEGFR Quinazolinone->EGFR_VEGFR Inhibits CDK2 CDK2 Quinazolinone->CDK2 Inhibits Mitochondria Mitochondria Quinazolinone->Mitochondria Induces Stress Caspase8 Caspase-8 (Extrinsic Pathway) Quinazolinone->Caspase8 Activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway EGFR_VEGFR->Ras_Raf_MAPK PI3K_AKT PI3K/AKT Pathway EGFR_VEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival Ras_Raf_MAPK->Proliferation PI3K_AKT->Proliferation Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3

Caption: Key signaling pathways targeted by 2-mercapto-quinazolinone derivatives.

Experimental Protocols: A Closer Look

The evaluation of the cytotoxic and mechanistic properties of these compounds relies on a set of standardized and robust experimental protocols.

Cytotoxicity Assessment: MTT Assay

A widely used method to determine the cytotoxic effects of the quinazolinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14][15]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a defined period, typically 24, 48, or 72 hours.[14]

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[13]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Quinazolinone Derivatives Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: A typical workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis

To understand how these compounds affect cell division, cell cycle analysis is performed using flow cytometry.

Principle: This technique measures the DNA content of individual cells within a population. Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct amounts of DNA. By staining the DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells across these phases can be quantified.

General Procedure:

  • Cell Treatment: Cancer cells are treated with the quinazolinone derivative for a specific duration.

  • Cell Harvesting and Fixation: Cells are collected and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of each cell.

  • Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[16]

This comparative guide highlights the significant potential of 2-mercapto-quinazolin-4(3H)-one derivatives as a promising class of anticancer agents. The data presented underscores the importance of continued research to optimize their efficacy and selectivity for various cancer types. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future drug discovery and development efforts in this area.

References

head-to-head comparison of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for more effective and safer therapeutic agents is perpetual. This guide provides a detailed comparative analysis of a novel class of compounds, 2-mercapto-quinazolin-4(3H)-one derivatives, against established standard-of-care drugs in the context of cancer therapy. Due to the limited availability of specific data on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, this comparison focuses on structurally related analogues with demonstrated anticancer activity, offering valuable insights for researchers, scientists, and drug development professionals.

The quinazolinone scaffold is a prominent heterocyclic structure known for a wide array of pharmacological activities, including potent antitumor effects.[1][2] These compounds often exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4] This guide will compare the in vitro cytotoxicity and enzyme inhibitory activity of various 2-mercapto-quinazolin-4(3H)-one derivatives with standard chemotherapeutic agents like Doxorubicin, Lapatinib, Erlotinib, Gefitinib, and 5-Fluorouracil.

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the in vitro cytotoxic activity (IC50 and GI50 values in µM) of various 2-mercapto-quinazolin-4(3H)-one derivatives against different human cancer cell lines, benchmarked against standard-of-care drugs. Lower values indicate higher potency.

Table 1: Cytotoxicity (IC50 in µM) Against Breast Cancer Cell Lines (MCF-7)

Compound/DrugIC50 (µM)Reference
Quinazolinone Derivatives
Derivative 2j0.20 ± 0.02[1]
Derivative 3j3.79 ± 0.96[1]
Glycosylated Quinazolinone 115.70 - 8.10[3]
Glycosylated Quinazolinone 135.70 - 8.10[3]
Standard-of-Care Drugs
Doxorubicin5.6 ± 0.30[3]
Lapatinib5.9 ± 0.74[1]
Erlotinib4.3 ± 0.1[3]

Table 2: Cytotoxicity (IC50 in µM) Against Colon Cancer Cell Lines (HCT-116)

Compound/DrugIC50 (µM)Reference
Quinazolinone Derivatives
2-mercapto or 2-(prop-2-yn-1-ylthio)quinazolinones 1–414.60–16.10[3]
Glycosylated Quinazolinones 6–92.90–5.50[3]
Standard-of-Care Drugs
DoxorubicinNot Reported
ErlotinibNot Reported

Table 3: Growth Inhibitory Concentration (GI50 in µM) Against a Panel of Cancer Cell Lines

Compound/DrugMean GI50 (µM)Reference
Quinazolinone Derivatives
Compound 717.90[5]
Compound 196.33[5]
Standard-of-Care Drugs
5-Fluorouracil (5-FU)18.60[5]
Gefitinib3.24[5]
Erlotinib7.29[5]

Enzyme Inhibition Profile

The mechanism of action for many quinazolinone derivatives involves the inhibition of protein kinases that are crucial for cancer progression.

Table 4: Enzyme Inhibitory Activity (IC50 in µM)

Compound/DrugEGFRVEGFR-2CDK2Reference
Quinazolinone Derivatives
Glycosylated Quinazolinone 110.35 ± 0.11--[3]
Glycosylated Quinazolinone 130.31 ± 0.063.20 ± 0.15-[3]
Derivative 2iPotent Inhibition-0.173 ± 0.012[1]
Derivative 3iPotent Inhibition-0.177 ± 0.032[1]
Standard-of-Care Drugs
Erlotinib0.22 ± 0.05--[3]
Sorafenib-1.88 ± 0.10-[3]
Imatinib--0.131 ± 0.015[1]

Signaling Pathway Inhibition

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf Intracellular cluster_pi3k_akt Intracellular cluster_plc Intracellular cluster_downstream Downstream Effects EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCg VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Inhibition Quinazolinone->VEGFR2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival IP3_DAG IP3_DAG PLCg->IP3_DAG IP3/DAG Angiogenesis Angiogenesis IP3_DAG->Angiogenesis

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition by quinazolinone derivatives.

Experimental Protocols

A generalized experimental protocol for determining the in vitro cytotoxicity of the compounds is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (quinazolinone derivatives and standard drugs) are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in the culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Studies cluster_invivo In Vivo Studies (Future Work) synthesis Synthesis of Quinazolinone Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) cytotoxicity->enzyme_inhibition docking Molecular Docking enzyme_inhibition->docking adme ADME Prediction docking->adme animal_models Xenograft Models adme->animal_models Lead Compound Selection toxicity Toxicity Studies animal_models->toxicity

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Discussion and Future Directions

The data presented indicate that certain 2-mercapto-quinazolin-4(3H)-one derivatives exhibit potent cytotoxic and enzyme inhibitory activities, in some cases comparable or superior to standard-of-care drugs. For instance, derivative 2j showed significantly higher potency against the MCF-7 breast cancer cell line than the standard drug Lapatinib.[1] Similarly, glycosylated quinazolinones 11 and 13 demonstrated strong inhibitory activity against EGFR.[3]

The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the N-3 position and the 2-mercapto position of the quinazolinone ring plays a crucial role in determining the biological activity.[3][6] The incorporation of glycoside moieties and other specific functional groups has been shown to enhance the cytotoxic potential.[3]

While these in vitro results are promising, further preclinical and clinical investigations are necessary to establish the therapeutic potential of these compounds. Future studies should focus on in vivo efficacy in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and comprehensive toxicity assessments. The broad-spectrum cytotoxic nature of some of these compounds also warrants further investigation into their mechanisms of action to identify specific molecular targets and potential biomarkers for patient selection.[7]

References

statistical validation of in vitro results for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vitro Analysis of 2-Mercapto-3-Substituted-Quinazolin-4(3H)-one Derivatives

This comparison guide offers a summary of the in vitro anticancer and antimicrobial activities of various 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives. The objective is to provide researchers, scientists, and drug development professionals with a comparative overview of the potential efficacy of this chemical scaffold. The quantitative data is presented in tabular format for ease of comparison, followed by detailed experimental protocols for the cited assays and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of 2-Mercapto-3-Substituted-Quinazolin-4(3H)-one Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives against various human cancer cell lines. The activity is expressed as the concentration required to inhibit 50% of cell growth (GI50 in µM).

Compound ID/SubstitutionCancer Cell LineGI50 (µM)Reference DrugGI50 (µM) of Ref. Drug
7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide)Subpanel of tumour cells17.905-Fluorouracil18.60
Gefitinib3.24
Erlotinib7.29
19 (N-(3,4,5-trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide)Subpanel of tumour cells6.335-Fluorouracil18.60
Gefitinib3.24
Erlotinib7.29
3a (A 2-mercaptoquinazolin-4(3H)-one derivative)MDA-MB-231 (Breast Cancer)14.51--
3b (A 2-mercaptoquinazolin-4(3H)-one derivative)MDA-MB-231 (Breast Cancer)16.27--
3e (A 2-mercaptoquinazolin-4(3H)-one derivative)MDA-MB-231 (Breast Cancer)9.97--

Data compiled from multiple sources. The specific subpanel of tumour cell lines for compounds 7 and 19 included lung, CNS, and breast cancer cells.

Antimicrobial Activity of 2-Mercapto-3-Substituted-Quinazolin-4(3H)-one Derivatives

The following table presents the in vitro antimicrobial activity of selected 2-mercapto-3-phenyl-quinazolin-4(3H)-one thioester derivatives. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ID/Aroyl Chloride SubstituentStaphylococcus aureus (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference Drug (Norfloxacin) MIC in µg/mL
Unsubstituted100100100S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25
4-Methyl5010050S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25
4-Methoxy100100100S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25
4-Chloro505050S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25
4-Nitro255025S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25

Data is illustrative and compiled from studies on 2-mercapto-3-phenyl-quinazolin-4(3H)-one derivatives.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included to ensure the validity of the results.

Visualizations

G cluster_workflow In Vitro Screening Workflow cluster_assays start Start: Synthesized Quinazolinone Derivatives stock_solution Prepare Stock Solutions (e.g., in DMSO) start->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution anticancer_assay Anticancer Assay (e.g., MTT) serial_dilution->anticancer_assay Add to Cancer Cell Cultures antimicrobial_assay Antimicrobial Assay (e.g., Broth Microdilution) serial_dilution->antimicrobial_assay Add to Microbial Cultures data_acquisition Data Acquisition (e.g., Plate Reader) anticancer_assay->data_acquisition antimicrobial_assay->data_acquisition data_analysis Data Analysis (Calculate GI50 / MIC) data_acquisition->data_analysis results Comparative Analysis of Results data_analysis->results end End: Identify Lead Compounds results->end

Caption: A generalized workflow for the in vitro screening of quinazolinone derivatives.

G cluster_pathway EGFR Signaling Pathway Inhibition ligand EGF Ligand egfr EGFR ligand->egfr Binds dimerization Dimerization & Autophosphorylation egfr->dimerization pi3k PI3K dimerization->pi3k ras Ras dimerization->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Quinazolinone Derivative inhibitor->dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

G cluster_mechanism Bacterial DNA Gyrase Inhibition dna_gyrase DNA Gyrase (GyrA & GyrB subunits) supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils cleavage_complex Stabilized DNA-Gyrase Cleavage Complex dna_gyrase->cleavage_complex Forms transiently relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Binds dna_replication DNA Replication & Transcription supercoiled_dna->dna_replication inhibitor Quinazolinone Derivative inhibitor->dna_gyrase Inhibits inhibitor->cleavage_complex Stabilizes cell_death Bacterial Cell Death cleavage_complex->cell_death Leads to

Caption: Mechanism of bacterial DNA gyrase inhibition by quinazolinone derivatives. Caption: Mechanism of bacterial DNA gyrase inhibition by quinazolinone derivatives.

Independent Verification of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. By presenting two distinct synthetic routes with detailed experimental protocols and comparative data, this document aims to facilitate the independent verification and selection of an optimal synthesis strategy.

Comparison of Synthetic Methodologies

Two primary methods for the synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones are presented:

  • Method A: Reaction of Anthranilic Acid with Isothiocyanate. This is a classical and widely used method for the preparation of this class of compounds.

  • Method B: One-Pot Reaction of Isatoic Anhydride, Primary Amine, and Carbon Disulfide. This approach offers a more convergent and potentially more efficient alternative.

The following table summarizes the key performance indicators for each method, based on literature reports for analogous compounds.

ParameterMethod A: Anthranilic Acid RouteMethod B: Isatoic Anhydride Route
Starting Materials Anthranilic acid, 3-methoxypropyl isothiocyanateIsatoic anhydride, 3-methoxypropylamine, Carbon disulfide
Key Reagents TriethylaminePotassium hydroxide
Solvent EthanolDioxane
Reaction Temperature RefluxReflux
Typical Reaction Time 3 - 6 hours4 - 8 hours
Reported Yield Range 60 - 85%50 - 75%
Purification RecrystallizationColumn chromatography or recrystallization
Advantages Well-established, reliableOne-pot procedure, avoids handling of isothiocyanates
Disadvantages Requires synthesis of the isothiocyanate precursorMay require optimization for specific substrates

Experimental Protocols

Method A: Synthesis from Anthranilic Acid and 3-Methoxypropyl Isothiocyanate

This protocol is a representative procedure based on established methods for the synthesis of similar 2-mercapto-3-alkylquinazolin-4(3H)-ones.

1. Materials:

  • Anthranilic acid

  • 3-methoxypropyl isothiocyanate

  • Triethylamine

  • Ethanol (absolute)

2. Procedure:

  • To a solution of anthranilic acid (1 equivalent) in absolute ethanol, add 3-methoxypropyl isothiocyanate (1 equivalent) and triethylamine (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from ethanol to yield pure this compound.

Method B: One-Pot Synthesis from Isatoic Anhydride

This protocol is adapted from general procedures for the one-pot synthesis of 3-substituted-2-thioxo-quinazolin-4(3H)-ones.

1. Materials:

  • Isatoic anhydride

  • 3-methoxypropylamine

  • Carbon disulfide

  • Potassium hydroxide

  • Dioxane

2. Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) and 3-methoxypropylamine (1 equivalent) in dioxane.

  • To this solution, add potassium hydroxide (2 equivalents) and carbon disulfide (1.5 equivalents).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Independent Verification: Characterization Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the quinazolinone core, and characteristic peaks for the 3-methoxypropyl side chain (methylene and methoxy protons). A broad singlet in the downfield region (around 12-13 ppm) is indicative of the thiol proton.
¹³C NMR Resonances for the carbonyl carbon (around 160-165 ppm), the thione carbon (around 175-180 ppm), aromatic carbons, and the aliphatic carbons of the 3-methoxypropyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=S stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄N₂O₂S, MW: 250.32 g/mol ).

Some physicochemical properties of the target compound are available from chemical suppliers.[3]

PropertyValue
CAS Number 216880-47-6
Molecular Formula C₁₂H₁₄N₂O₂S
Molecular Weight 250.32 g/mol
Appearance Reported as a yellow solid

Signaling Pathway and Experimental Workflow

Quinazolinone derivatives are a well-known class of compounds that often exhibit inhibitory activity against various protein kinases involved in cell signaling pathways. A prominent target for many quinazolinone-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development and progression.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

The following diagram illustrates a logical workflow for the synthesis and verification of this compound.

Synthesis_Workflow Start Select Synthetic Route (Method A or B) Synthesis Perform Synthesis Start->Synthesis Purification Purify Crude Product (Recrystallization/ Column Chromatography) Synthesis->Purification Characterization Characterize Product Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Verification Compare Data with Expected Values NMR->Verification IR->Verification MS->Verification Conclusion Verified Synthesis Verification->Conclusion

Caption: Experimental workflow for synthesis and verification.

References

Assessing the Reproducibility of Biological Data for 2-Mercapto-Quinazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To assess the reproducibility of biological data for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one and its analogues, this guide provides a comparative analysis of reported biological activities for a series of 2-mercapto-quinazolin-4(3H)-one derivatives. Due to the limited publicly available data for the exact specified compound, this guide focuses on closely related structures and alternative quinazolinone scaffolds, presenting quantitative data from various studies to allow for an indirect assessment of reproducibility. The consistency of findings for similar compounds across different research groups can be a valuable indicator of the robustness of the observed biological effects.

This guide summarizes quantitative data on anticancer and antimicrobial activities, details the experimental protocols used to generate this data, and provides diagrams of relevant biological pathways and experimental workflows.

Comparative Anticancer Activity

Quinazolinone derivatives are widely investigated for their potential as anticancer agents.[1][2] The cytotoxic effects of various 2-mercapto-quinazolin-4(3H)-one derivatives have been evaluated against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from different studies. Variations in cell lines, experimental conditions, and the specific substitutions on the quinazolinone core can all influence the observed activity.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 2-Substituted Quinazolin-4(3H)-one Derivatives

Compound ID/SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-Mercapto-quinazolin-4(3H)-one Derivatives
Compound 7 N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamideVarious17.90 (mean)
Compound 19 N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamideVarious6.33 (mean)
Alternative Quinazolinone Scaffolds
Quinazoline Schiff base 1Not specifiedMCF-7 (Breast)6.246[3]
Quinazoline Schiff base 2Not specifiedMCF-7 (Breast)5.910[3]
Quinazolinone-1,2,3-triazole (4-Isopropyl)4-Isopropyl substitutionMCF-7 (Breast)10.16[3]
Quinazoline-sulfonamide 4dSulfonamide substitutionMCF-7 (Breast)2.5[3]
Compound 58 Not specifiedHepG-2 (Liver)3.74[4]
Compound 58 Not specifiedHCT116 (Colon)5.00[4]
Compound 58 Not specifiedMCF-7 (Breast)6.77[4]
Compound 56 Not specifiedHepG-2, MCF-7, HCT116More potent than Doxorubicin and Sorafenib[4]
S-alkylated quinazolin-4(3H)-ones (47, 48, 49 )S-alkylationHepG-2, HCT116, MCF-71.5 - 9.43[4]
Pyrazolo-[1,5-c]quinazolinone 4i Pyrazolo fusionA549 (Lung)17.0[5]
Pyrazolo-[1,5-c]quinazolinone 4m Pyrazolo fusionA549 (Lung)14.2[5]
Comparative Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[6] The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial compounds. The table below presents MIC values for various 2-mercapto-quinazolin-4(3H)-one derivatives and related compounds against different microbial strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Mercapto-Quinazolinone Derivatives and Alternatives

Compound ID/SeriesSubstitution PatternTarget OrganismMIC (µg/mL)Reference
2-Mercapto-3-phenyl-quinazolin-4(3H)-one Thioesters Various aroyl chloridesStaphylococcus aureusNot specified (some showed good activity)[7]
Pseudomonas aeruginosaNot specified (some showed good activity)[7]
Bacillus subtilisNot specified (some showed good activity)[7]
Quinazolinone Derivatives (9-32) Various secondary amines at C-2Pseudomonas aeruginosaNot specified (compound 17 showed activity)[8]
Candida albicansNot specified (compounds 15, 16, 18 showed promising effect)[8]
Fused Quinazolinones Tricyclic structuresGram-negative bacteriaBetter bacteriostatic activity[6][9]
Candida albicansGood activity[9]
Aspergillus nigerGood activity[9]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) 3-benzyl, 2-(4-chlorophenyl)Staphylococcus aureus25.6[10][11]
Bacillus subtilis24.3[10][11]
Pseudomonas aeruginosa30.1[10][11]
Escherichia coli25.1[10][11]
Aspergillus fumigatus18.3[10][11]
Saccharomyces cerevisiae23.1[10][11]
Candida albicans26.1[10][11]

Experimental Protocols

Reproducibility of biological data is critically dependent on the precise execution of experimental protocols. Below are detailed methodologies for key assays cited in the literature for evaluating the biological activity of quinazolinone derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated overnight to allow for cell attachment.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.[3]

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[3]

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[8][11]

Materials:

  • Bacterial and fungal strains

  • Nutrient agar plates

  • Test compounds dissolved in a suitable solvent (e.g., DMF)

  • Positive controls (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Inoculation: The surface of the nutrient agar plates is uniformly inoculated with a standardized suspension of the test microorganism (e.g., 10^6 cfu/mL).[8]

  • Well Preparation: Wells of a specific diameter (e.g., 9 mm) are punched into the agar plates using a sterile cork borer.[8]

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 20 mg/mL) is added to each well. Positive and negative controls are also applied to separate wells.[8]

  • Diffusion and Incubation: The plates are kept at 4°C for a period (e.g., 2 hours) to allow for the diffusion of the compounds into the agar. Subsequently, the plates are incubated at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.[8]

  • Data Analysis: The diameter of the zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 EGFR/VEGFR Signaling Pathway Inhibition Quinazolinone Quinazolinone Derivative EGFR_VEGFR EGFR/VEGFR Tyrosine Kinases Quinazolinone->EGFR_VEGFR Inhibits PI3K_Akt PI3K/Akt Pathway EGFR_VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_VEGFR->RAS_MAPK Proliferation Cell Proliferation & Angiogenesis PI3K_Akt->Proliferation Promotes RAS_MAPK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: EGFR/VEGFR signaling pathway inhibition by quinazolinone derivatives.

cluster_1 MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well Plate B Treat with Quinazolinone Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

cluster_2 Antimicrobial Susceptibility Testing Workflow Start Prepare Microbial Inoculum & Agar Plates Step1 Inoculate Agar Plates Start->Step1 Step2 Create Wells in Agar Step1->Step2 Step3 Add Test Compounds & Controls to Wells Step2->Step3 Step4 Incubate Plates Step3->Step4 End Measure Zones of Inhibition (mm) Step4->End

Caption: Workflow for antimicrobial susceptibility testing.

References

Safety Operating Guide

Proper Disposal of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is critical for ensuring laboratory safety and environmental compliance. This compound, a yellow solid utilized in pharmaceutical research, possesses hazardous properties that necessitate a structured disposal plan.[1] Due to its classification as a quinazolinone derivative and a mercaptan-containing compound, it must be treated as hazardous chemical waste.[2][3]

Immediate Safety and Hazard Summary

This chemical is classified as an irritant and is toxic if swallowed.[1] Quinazolinone derivatives, as a class, may also cause skin and eye irritation, as well as respiratory irritation.[2] The mercaptan group contributes to a foul odor and potential toxicity.[3] Therefore, strict adherence to safety protocols is mandatory when handling this compound and its waste.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

  • Respiratory protection (e.g., N95 dust mask) if handling the powder outside of a chemical fume hood

Operational Plan for Waste Management

The primary and highly recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Incineration at a permitted hazardous waste facility is the preferred final disposal method.[2]

Key Disposal Prohibitions:

  • DO NOT dispose of this chemical down the drain.

  • DO NOT dispose of this chemical in regular trash.

  • DO NOT mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[4]

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Collection
  • Identify Waste: All materials that have come into contact with this compound must be classified as "Hazardous Chemical Waste." This includes:

    • Pure or unreacted compound

    • Contaminated labware (e.g., vials, pipette tips, gloves, weighing paper)[2]

    • Solutions containing the compound

    • Contaminated cleaning materials

  • Containerization:

    • Collect all waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[2]

    • The container must be sealable to prevent leaks or the escape of odors.[2]

    • Ensure the container is in good condition and appropriate for solid or liquid waste as needed.

Step 2: Labeling and Storage
  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date accumulation started

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

    • The compound should be stored in a locked-up location.

Step 3: Arranging for Disposal
  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

  • Documentation: Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.

  • Handover: Ensure all containers are securely sealed and properly labeled before they are handed over to the waste disposal contractor.[2]

Alternative Disposal Consideration (Expert Use Only)

In-lab chemical degradation via hydrolysis under strong acidic or basic conditions may be a possibility for breaking down the quinazolinone ring.[2] However, this procedure should only be performed by highly trained personnel in a controlled laboratory setting with all necessary safety measures in place, and only if approved by your institution's EHS department.[2] This method is not generally recommended over professional disposal.

Data Presentation

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 216880-47-6[1]
Appearance Yellow solid[1]
Molecular Formula C12H14N2O2S[1]
Primary Hazard Toxic if swallowed (Risk Statement 25)[1]
Hazard Class Irritant[1]
Recommended Disposal Incineration by a licensed hazardous waste contractor[2]
PPE Gloves, Goggles, Lab Coat, Respiratory Protection[2]

Disposal Workflow

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Professional Disposal Start Waste Generation (Compound & Contaminated Items) Segregate Segregate as Hazardous Chemical Waste Start->Segregate Containerize Collect in a Labeled, Sealed Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store ContactEHS Contact EHS Office for Pickup Store->ContactEHS Pickup Waste Collected by Licensed Contractor ContactEHS->Pickup Incinerate Final Disposal: Incineration Pickup->Incinerate

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough, site-specific risk assessment.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 216880-47-6

  • Molecular Formula: C12H14N2O2S[1]

  • Appearance: Yellow solid[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]To prevent skin contact and irritation.[1]
Eye Protection Chemical safety goggles.[2] A face shield should be worn in addition to goggles when there is a risk of splashing.To protect eyes from dust particles and potential splashes.
Respiratory Protection Government-approved respirator (e.g., N95 dust mask for solids).[2] Use in non-ventilated areas or when exposure limits may be exceeded.To prevent inhalation of the powdered compound, which can cause respiratory tract irritation.
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pants.To protect skin from accidental spills and contamination.

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • An eyewash station and safety shower should be readily accessible.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust. Use a spatula for transfers to minimize the creation of airborne dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the compound has poor aqueous solubility, a common characteristic of quinazolinone derivatives, consider preparing a concentrated stock in a water-miscible organic solvent like DMSO.[3] Gentle warming or sonication may aid dissolution.[3]

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[4]

Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

  • Contaminated Materials: All disposable PPE (gloves, bench paper, etc.) and any materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Dispose of the chemical waste, including unused material and solutions, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_hygiene Personal Hygiene prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_transfer Transfer Compound handling_weigh->handling_transfer handling_dissolve Prepare Solution handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Workspace handling_dissolve->cleanup_decontaminate cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_dispose_waste Dispose of Chemical Waste cleanup_dispose_ppe->cleanup_dispose_waste hygiene_wash Wash Hands Thoroughly cleanup_dispose_waste->hygiene_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.